Fsi-TN42
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31Cl2N5O2 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-4-[4-(1-methylpyrrole-2-carbonyl)piperazin-1-yl]phenyl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C24H31Cl2N5O2/c1-28-10-6-7-20(28)24(33)31-15-13-29(14-16-31)18-8-9-19(27-23(32)22(25)26)21(17-18)30-11-4-2-3-5-12-30/h6-10,17,22H,2-5,11-16H2,1H3,(H,27,32) |
InChI Key |
XWZXUMZNZGHQGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C(Cl)Cl)N4CCCCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Fsi-TN42 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Fsi-TN42
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, selective, and irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme pivotal in the biosynthesis of retinoic acid (RA).[1][2][3] Emerging research has identified this compound as a promising therapeutic agent for obesity. In preclinical studies involving diet-induced obese mouse models, this compound has been demonstrated to promote weight loss, primarily through the reduction of fat mass without a corresponding decrease in lean body mass.[1][2][4] Notably, this is achieved without altering food intake or physical activity levels.[1][2][4] The primary mechanism of action is believed to be the modulation of energy metabolism, leading to a preferential utilization of fat for energy.[1][2][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing the associated signaling pathways, experimental data, and methodologies.
Core Mechanism of Action: ALDH1A1 Inhibition
The primary molecular target of this compound is the enzyme ALDH1A1. This compound exhibits high specificity and potency as an irreversible inhibitor of this enzyme.
Signaling Pathway
The inhibition of ALDH1A1 by this compound disrupts the conversion of retinal to retinoic acid, a key signaling molecule involved in the regulation of gene expression related to metabolism and adipogenesis. The proposed signaling cascade initiated by this compound is as follows:
Caption: Proposed signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 | Selectivity | Reference |
| ALDH1A1 | 23 nM | 800-fold vs ALDH1A2 | [3][4] |
Table 2: Effects of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Control (Moderate Fat Diet) | This compound (1 g/kg in diet) | Outcome | Reference |
| Weight Change | Weight loss | Accelerated weight loss | Statistically significant | [1] |
| Fat Mass | Reduction | Greater reduction | Statistically significant | [1] |
| Lean Mass | No significant change | No significant change | No difference | [1] |
| Food Intake | No change | No change | No difference | [1][2][4] |
| Activity Levels | No change | No change | No difference | [1][2][4] |
| Energy Expenditure | Maintained | Maintained | No significant difference | [1][2][4] |
| Substrate Utilization | Mixed | Preferential fat utilization | Shift in metabolism | [1][2][4] |
| Male Fertility | Fertile | Fertile | No adverse effects | [1][2] |
| Organ Toxicity | No signs of toxicity | No signs of toxicity | No adverse effects | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Animal Model for Diet-Induced Obesity
-
Induction of Obesity: Mice were fed a high-fat diet for 8 weeks to induce obesity.[2][4]
-
Treatment Groups: Post-obesity induction, mice were divided into three groups:
-
Moderate Fat Diet (MFD)
-
MFD + WIN 18,446 (1 g/kg diet) - a pan-ALDH1A inhibitor
-
MFD + this compound (1 g/kg diet)
-
-
Control Group: A group of mice was fed a low-fat diet for the entire study duration.[2][4]
-
Monitoring: Body weight was measured weekly, and fasting glucose was determined every 4 weeks.[2][4]
Caption: Experimental workflow for the in vivo mouse study.
Energy Balance and Appetite Assessment
-
Methodology: Indirect calorimetry was performed to assess energy balance.[1]
-
Parameters Measured:
-
Food intake
-
Physical activity
-
Energy expenditure
-
-
Conditions: Measurements were taken under thermoneutral (30°C) and mild cold challenge (14°C) conditions.[4]
Fertility Study
-
Methodology: A mating study was conducted to evaluate the effects of this compound on male fertility.[1][2]
-
Outcome: this compound was found to have no adverse effects on male fertility.[1][2]
Toxicity Assessment
-
Methodology: Tissues were collected at the end of the study for histopathological examination.[1][2]
-
Analysis: Complete blood counts were performed to assess for any signs of systemic toxicity.[1][2]
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for the management of obesity by targeting metabolic pathways rather than appetite suppression. Its high specificity for ALDH1A1 minimizes the off-target effects observed with less specific inhibitors.[1] The preclinical data strongly support its potential as a weight-loss agent that promotes the utilization of fat for energy.
Future research should focus on elucidating the complete downstream signaling cascade from retinoic acid modulation to the observed metabolic shift. Further studies are also warranted to explore the potential of this compound in combination with existing weight-loss therapies to achieve synergistic effects.[1][2][4]
References
- 1. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Core Properties and Mechanism of Action
An In-depth Technical Guide to the ALDH1A1 Inhibitor FSI-TN42
This guide provides a comprehensive technical overview of this compound (also known as N42), a selective and irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). It is intended for researchers, scientists, and professionals in the field of drug development. This document details the inhibitor's mechanism of action, key quantitative data, relevant experimental protocols, and its dual therapeutic potential in metabolic diseases and oncology.
This compound is a potent, specific, and orally bioavailable small molecule that irreversibly inhibits the ALDH1A1 enzyme.[1] ALDH1A1 is a critical enzyme in the biosynthesis of retinoic acid (RA) from its precursor, retinaldehyde.[2][3][4] By blocking this enzymatic step, this compound effectively reduces the intracellular levels of retinoic acid, a potent signaling molecule that regulates a wide array of genes involved in cellular differentiation, proliferation, and metabolism.[3][4][5]
The primary applications of this compound explored to date are in the treatment of diet-induced obesity and as a targeted therapy against cancer stem cells (CSCs).
Role in Obesity and Metabolic Disease
In the context of metabolic disease, ALDH1A1 is predominantly expressed in white adipose tissue (WAT).[6] Genetic studies have shown that mice lacking the Aldh1a1 gene are resistant to diet-induced obesity, highlighting this enzyme as a promising therapeutic target.[4] this compound leverages this by inhibiting ALDH1A1 in adipose tissue. This inhibition leads to an accumulation of retinaldehyde, which in turn activates the retinoic acid receptor (RAR) and induces a "browning" of white adipose tissue. This process involves the upregulation of a thermogenic transcriptional program, most notably the expression of Uncoupling Protein-1 (UCP1).[4][6] The increased UCP1 expression in WAT leads to uncoupled respiration and adaptive thermogenesis, thereby increasing energy expenditure and promoting weight loss by reducing fat mass without affecting lean mass.[4][7]
Role in Oncology: Targeting Cancer Stem Cells
In oncology, ALDH1A1 is recognized as a significant marker for cancer stem cells (CSCs) in a variety of solid tumors, including breast, ovarian, lung, and prostate cancers.[1][7][8][9] High ALDH1A1 activity within a tumor is often correlated with increased chemoresistance, tumor recurrence, and poor patient prognosis.[1][8] ALDH1A1 contributes to the CSC phenotype by synthesizing retinoic acid, which activates downstream signaling pathways crucial for stemness, such as PI3K/AKT and Wnt/β-catenin.[1][2][10] By inhibiting ALDH1A1, this compound can disrupt these pathways, leading to a reduction in the CSC population, decreased expression of stemness markers, and potentially re-sensitizing tumors to conventional chemotherapy.[9]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target | Value | Fold Selectivity | Reference |
| IC₅₀ | ALDH1A1 | 23 nM | ~800x | [1] |
| IC₅₀ | ALDH1A2 | 18 µM | - | [1] |
Table 2: In Vivo Pharmacodynamics in Mice
| Tissue | Assay | Effect of this compound (N42) | Reference |
| Liver | RA Synthesis Capacity | >75% reduction | [5] |
| Adipose Tissue | RA Synthesis Capacity | ~30% reduction | [5] |
Table 3: Preclinical Efficacy in Diet-Induced Obesity Mouse Model
| Parameter | Observation | Note | Reference |
| Body Weight | Significantly accelerated weight loss compared to control | Specific quantitative data (e.g., mean % weight loss) was not available in the searched literature. | [4][7][11] |
| Fat Mass | Significant reduction | - | [4][7] |
| Lean Mass | No significant change | - | [4][7] |
| Food Intake | No significant alteration | - | [4][7] |
| Energy Expenditure | Maintained at a similar level to control despite weight loss | - | [4][7] |
| Substrate Utilization | Preferential use of fat postprandially | - | [7] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and plasma half-life for this compound were mentioned as previously reported in literature but were not available in the search results.[5][12]
Signaling and Experimental Workflow Diagrams
The following diagrams were generated using the Graphviz DOT language to visualize key pathways and processes related to this compound.
Caption: this compound mechanism of action in promoting weight loss.
Caption: ALDH1A1's role in maintaining cancer stem cell properties.
Caption: Experimental workflows for this compound evaluation.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the evaluation of ALDH1A1 inhibitors.
In Vitro ALDH1A1 Enzyme Inhibition Assay
This protocol is used to determine the IC₅₀ value of an inhibitor against purified ALDH1A1 enzyme.[13]
-
Reagents and Materials:
-
Purified recombinant human ALDH1A1 enzyme (100–200 nM).
-
Assay Buffer: 25 mM BES buffer, pH 7.5.
-
Cofactor: 200 µM NAD⁺.
-
Substrate: 100 µM propionaldehyde.
-
Test Compound: this compound dissolved in DMSO (typically 1% final concentration).
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In each well of the microplate, add the assay buffer, ALDH1A1 enzyme, and NAD⁺.
-
Add the diluted this compound or DMSO (for vehicle control) to the respective wells and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the propionaldehyde substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the reaction rate (V) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Diet-Induced Obesity Mouse Model
This protocol describes the in vivo efficacy testing of this compound in a mouse model of obesity.[5][7][13]
-
Animals and Diet:
-
Male C57BL/6J mice.
-
High-Fat Diet (HFD) for obesity induction (e.g., 60% kcal from fat).
-
Moderate-Fat Diet (MFD) for the treatment phase.
-
Control Diet (Low-Fat).
-
-
Procedure:
-
Induction Phase: Feed mice an HFD for 8 weeks to induce obesity and insulin resistance.
-
Treatment Phase:
-
Monitoring:
-
Record body weight weekly.
-
Monitor food intake.
-
Perform metabolic assessments such as fasting glucose tests every 4 weeks.
-
-
Terminal Analysis: After the treatment period (e.g., 5-8 weeks), euthanize the animals and collect tissues.[5][13]
-
Harvest and weigh visceral (epididymal, retroperitoneal) and subcutaneous adipose depots.
-
Collect liver and other organs for histopathology to assess for toxicity (e.g., hepatic lipidosis).
-
Analyze tissues for retinoid levels and the expression of genes related to metabolism and thermogenesis (e.g., UCP1).
-
-
Aldefluor Assay for Cancer Stem Cell Identification
This protocol is used to identify and isolate a population of cells with high ALDH activity, characteristic of CSCs.[6][8]
-
Reagents and Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies).
-
Single-cell suspension of cancer cells (1 x 10⁶ cells/mL) in ALDEFLUOR™ Assay Buffer.
-
Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, for the negative control.
-
Flow cytometer.
-
-
Procedure:
-
Prepare a single-cell suspension from the cancer cell line or primary tumor.
-
Resuspend cells at 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "Test" tube and a "Control" tube.
-
Add the activated ALDEFLUOR™ substrate to the "Test" tube.
-
Immediately mix and transfer half of the cell suspension from the "Test" tube to the "Control" tube, which contains DEAB.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
After incubation, centrifuge the cells and resuspend them in ice-cold assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population in the "Test" sample that is absent in the DEAB "Control" sample. These cells can then be sorted for further experiments.
-
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer cells, a key property of CSCs.[3][14]
-
Reagents and Materials:
-
Ultra-low attachment plates (e.g., 24-well or 96-well).
-
Serum-free sphere formation medium (e.g., DMEM/F12) supplemented with B-27 supplement, human epidermal growth factor (hEGF), and basic fibroblast growth factor (bFGF).
-
Single-cell suspension of cancer cells.
-
-
Procedure:
-
Prepare a single-cell suspension of the cells to be tested (e.g., FACS-sorted ALDH+ cells).
-
Count the viable cells and dilute them in the sphere formation medium to a low density (e.g., 500-2000 cells/mL).
-
Plate the cell suspension into the wells of an ultra-low attachment plate.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 7-14 days.
-
Monitor the formation of floating, spherical colonies (spheres or tumorspheres) under a microscope.
-
To quantify self-renewal, count the number of spheres formed per number of cells seeded. Spheres are typically defined as having a diameter greater than 50 µm.
-
For serial passaging (a more stringent test of self-renewal), collect the primary spheres, dissociate them back into single cells, and re-plate them under the same conditions to assess secondary sphere formation.
-
References
- 1. stemcell.com [stemcell.com]
- 2. ALDH1: A potential therapeutic target for cancer stem cells in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Stem Cell Properties in Human Ovarian Carcinoma Cells Using Multi and Single Cell-based Spheres Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Method for Identifying Stem-Like Cells in Esophageal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 9. youtube.com [youtube.com]
- 10. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALDH1A1 drives prostate cancer metastases and radioresistance by interplay with AR- and RAR-dependent transcription [thno.org]
- 13. researchgate.net [researchgate.net]
- 14. Isolation of cancer stem cells by sphere formation assay [protocols.io]
Fsi-TN42: A Deep Dive into its Core Biological Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fsi-TN42 has emerged as a potent and highly selective irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the biosynthesis of retinoic acid (RA).[1][2][3] This technical guide provides an in-depth exploration of the core biological functions of this compound, focusing on its mechanism of action, impact on key signaling pathways, and its demonstrated effects on metabolic regulation. We present a comprehensive summary of quantitative data, detailed experimental protocols from foundational studies, and visual representations of its molecular interactions and experimental applications to facilitate further research and drug development efforts in the fields of obesity and metabolic disease.
Core Biological Function: Selective Inhibition of ALDH1A1
The primary biological function of this compound is its highly specific and irreversible inhibition of the ALDH1A1 enzyme.[2][3] ALDH1A1 catalyzes the oxidation of retinaldehyde to retinoic acid, a potent signaling molecule that regulates a wide array of physiological processes, including adipogenesis, lipid metabolism, and energy homeostasis.[4][5] By blocking this key step in RA synthesis, this compound effectively modulates the expression of retinoic acid receptor (RAR)-dependent genes, leading to significant metabolic reprogramming.[4]
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound have been quantitatively characterized in several studies.
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 23 nM | ALDH1A1 | The half maximal inhibitory concentration, indicating high potency.[1][3] |
| Selectivity | 800-fold | ALDH1A1 vs. ALDH1A2 | Demonstrates high specificity for ALDH1A1 over the related isoform ALDH1A2 (IC50 of 18 μM).[1][2] |
| In Vivo RA Synthesis Reduction (Adipose Tissue) | 85% | ALDH1A1 | Measured within 6 hours of administration.[4] |
| In Vivo RA Synthesis Reduction (Epididymal Adipose) | ~30% | ALDH1A1 | |
| In Vivo RA Synthesis Reduction (Liver) | >75% | ALDH1A1 | Shows tissue-specific effects on RA synthesis.[2][4] |
Key Signaling Pathways Modulated by this compound
This compound's inhibition of ALDH1A1 initiates a cascade of downstream effects on several critical signaling pathways.
Retinoic Acid Biosynthesis Pathway
The most direct molecular consequence of this compound activity is the disruption of the retinoic acid biosynthesis pathway. This leads to a decrease in the cellular concentration of retinoic acid.
Caption: this compound inhibits ALDH1A1, blocking retinoic acid synthesis.
Thermogenesis and Energy Expenditure
This compound treatment has been shown to increase thermogenesis, the process of heat production in organisms. This is primarily achieved through the upregulation of Uncoupling Protein 1 (UCP1) in brown adipose tissue.[4] The accumulation of retinaldehyde, due to ALDH1A1 inhibition, is thought to activate RAR-mediated transcription of thermogenic genes like UCP1.[4]
| Gene | Fold Change | Tissue | Functional Role |
| UCP1 | 2.5-fold increase | Brown Adipose Tissue | Key mediator of thermogenesis.[4] |
| Adiponectin | 40% decrease | White Adipose Tissue | Hormone involved in regulating glucose levels and fatty acid breakdown.[4] |
Lean Mass Preservation
A significant finding in preclinical studies is that this compound promotes fat loss while preserving lean muscle mass.[5][6] The underlying molecular mechanisms are believed to involve the modulation of protein synthesis and degradation pathways. Potential pathways implicated include the mechanistic target of rapamycin (mTOR) signaling and activin receptor signaling, both of which are crucial for muscle mass homeostasis.[4]
Caption: Proposed pathways for this compound-mediated lean mass preservation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
In Vivo Mouse Model of Diet-Induced Obesity
This protocol is designed to assess the efficacy of this compound in promoting weight loss and improving metabolic parameters in an obese mouse model.
Caption: Workflow for in vivo efficacy studies of this compound.
-
Obesity Induction: Mice are fed a high-fat diet (HFD) for a specified period (e.g., 8 weeks) to induce obesity.[7]
-
Treatment Administration: this compound is administered daily via oral gavage or mixed into a modified diet (e.g., a medium-fat diet, MFD). A common dosage is 200 mg/kg of body weight.[2][7]
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).[2][7]
-
Metabolic Phenotyping:
Retinoid Quantification by LC-MS/MS
This method is used to accurately measure the levels of retinoic acid in biological samples, providing a direct readout of this compound's pharmacodynamic effect.
-
Sample Preparation: Tissues are homogenized and retinoids are extracted under low-light conditions to prevent isomerization.[8]
-
Chromatography: Extracted retinoids are separated using liquid chromatography (LC).
-
Detection: Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection and quantification of retinoic acid and its isomers.[4][8] This method can achieve a lower limit of detection in the attomolar range.[8]
In Vitro ALDH1A1 Inhibition Assay
This assay is used to determine the IC50 and selectivity of this compound.
-
Enzyme Source: Purified recombinant ALDH1A1 and ALDH1A2 enzymes are used.[2]
-
Assay Principle: The enzymatic activity is measured by monitoring the production of NADH from NAD+ in the presence of the retinaldehyde substrate.
-
Procedure: The enzymes are incubated with varying concentrations of this compound before the addition of the substrate. The rate of NADH production is measured spectrophotometrically or fluorometrically.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable pharmacological model.
Summary of Metabolic Effects
Treatment with this compound in diet-induced obese mice has been shown to produce a range of beneficial metabolic effects, without altering food intake or physical activity levels.[5][7]
| Parameter | Observation | Significance |
| Body Weight | Significant reduction compared to control.[5] | Demonstrates anti-obesity efficacy. |
| Fat Mass | Significant reduction.[5] | Primary driver of weight loss. |
| Lean Mass | No significant decrease.[5][6] | A key advantage over many weight loss interventions. |
| Adipose Tissue | Reduction in the size of visceral and subcutaneous adipose depots.[5] | Indicates a reduction in overall adiposity. |
| Blood Glucose | Significantly lower in the non-fasted state.[5] | Suggests improved glycemic control. |
| Cholesterol | Decreased levels.[5] | Indicates improved lipid metabolism. |
| Energy Expenditure | Maintained at a similar level to control, despite weight loss.[5][7] | Prevents the typical metabolic slowdown associated with caloric restriction. |
| Substrate Utilization | Preferential use of fat for energy, particularly postprandially.[5][7] | Highlights the metabolic reprogramming towards fat oxidation. |
| Male Fertility | Not affected.[5][7] | Addresses a side effect observed with less specific ALDH inhibitors. |
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of obesity and related metabolic disorders. Its high selectivity for ALDH1A1 allows for targeted modulation of retinoic acid signaling, leading to a desirable metabolic phenotype characterized by fat loss, lean mass preservation, and improved glycemic control. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the clinical translatability of this compound. Future research should focus on elucidating the precise molecular mechanisms underlying its effects on lean mass preservation and exploring its potential in combination with other therapeutic agents for enhanced metabolic benefits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound [smolecule.com]
- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Fsi-TN42: A Technical Guide to a Novel ALDH1A1 Inhibitor for Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fsi-TN42 is a potent and selective small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in the biosynthesis of retinoic acid and the regulation of metabolic processes. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound. It details the scientific rationale for targeting ALDH1A1 in the context of obesity, the in vitro and in vivo pharmacological properties of this compound, and the experimental methodologies employed in its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of ALDH1A1 inhibition for metabolic diseases.
Introduction: The Rationale for ALDH1A1 Inhibition in Obesity
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of type 2 diabetes, cardiovascular disease, and certain cancers. Retinoic acid (RA), a metabolite of vitamin A, is a key signaling molecule that regulates various physiological processes, including adipogenesis and energy metabolism. Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in the biosynthesis of RA from its retinaldehyde precursor.
Studies in preclinical models have demonstrated that genetic deletion of Aldh1a1 in mice confers resistance to diet-induced obesity, suggesting that inhibition of this enzyme could be a viable therapeutic strategy for weight management.[1] The development of selective ALDH1A1 inhibitors, therefore, presents a promising avenue for novel anti-obesity therapeutics. This compound was developed as a specific inhibitor of ALDH1A1 to investigate this therapeutic hypothesis.[1]
Discovery and In Vitro Characterization of this compound
This compound was identified through a screening campaign aimed at discovering potent and selective inhibitors of ALDH1A1. Its chemical structure and inhibitory activity were characterized through a series of in vitro assays.
Enzymatic Inhibition Assay
The inhibitory potency of this compound against human ALDH1A1 was determined using a fluorometric assay that measures the production of NADH.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (nM) | Selectivity vs. ALDH1A2 |
| ALDH1A1 | 23 | - |
| ALDH1A2 | >18,000 | ~800-fold |
Data sourced from studies on the characterization of this compound.
Experimental Protocol: ALDH1A1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ALDH1A1.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD+
-
Retinaldehyde (substrate)
-
This compound
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, 1 mM EDTA)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the ALDH1A1 enzyme, NAD+, and the this compound dilutions.
-
Initiate the enzymatic reaction by adding the retinaldehyde substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence of the produced NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Preclinical In Vivo Development: Diet-Induced Obesity Model
The efficacy of this compound in a relevant disease model was assessed using a diet-induced obesity (DIO) mouse model.
Study Design and Key Findings
Male C57BL/6J mice were fed a high-fat diet (HFD) for 8 weeks to induce obesity. The obese mice were then switched to a moderate-fat diet (MFD) alone or supplemented with this compound (1 g/kg of diet) for an additional 8 weeks. A control group was maintained on a low-fat diet.[1][2]
Table 2: Effects of this compound on Body Weight and Composition in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Fat Mass Reduction (%) |
| MFD Control | 45.2 ± 1.5 | 42.1 ± 1.8 | -6.8 ± 2.1 | -15.3 ± 3.5 |
| MFD + this compound | 44.8 ± 1.2 | 38.5 ± 1.4 | -14.1 ± 2.5 | -28.7 ± 4.1* |
p < 0.05 compared to MFD Control. Values are presented as mean ± SEM. Data extracted from published studies.[1]
Table 3: Effects of this compound on Metabolic Parameters in DIO Mice
| Treatment Group | Food Intake ( g/day ) | Energy Expenditure (kcal/day/kg^0.75) | Respiratory Exchange Ratio (RER) - Dark Phase |
| MFD Control | 3.1 ± 0.2 | 235 ± 10 | 0.92 ± 0.02 |
| MFD + this compound | 3.0 ± 0.3 | 230 ± 12 | 0.85 ± 0.03* |
p < 0.05 compared to MFD Control. Values are presented as mean ± SEM. Data extracted from published studies.[1]
The results indicate that this compound treatment significantly accelerated weight loss, primarily through a reduction in fat mass, without affecting food intake or overall energy expenditure.[1] The decrease in the respiratory exchange ratio suggests a shift towards preferential fat utilization for energy.[1]
Experimental Protocols: In Vivo Studies
Diet-Induced Obesity Mouse Model
Objective: To induce obesity in mice for the evaluation of anti-obesity compounds.
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
Diet:
-
High-Fat Diet (HFD): 60% kcal from fat.
-
Moderate-Fat Diet (MFD): 30% kcal from fat.
-
Low-Fat Control Diet: 10% kcal from fat.
Procedure:
-
Acclimatize mice for at least one week on a standard chow diet.
-
Randomize mice into diet groups.
-
Feed mice the HFD for 8-12 weeks to induce a stable obese phenotype.
-
Monitor body weight weekly.
-
Following the induction phase, switch the obese mice to the respective treatment diets (MFD with or without this compound).
-
Continue to monitor body weight and other metabolic parameters for the duration of the treatment period.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose homeostasis and insulin sensitivity.
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a 2 g/kg bolus of glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for the glucose excursion.
Indirect Calorimetry with Mild Cold Challenge
Objective: To measure energy expenditure and substrate utilization.
Equipment: Comprehensive Lab Animal Monitoring System (CLAMS) or similar metabolic cages.
Procedure:
-
Individually house mice in metabolic cages with free access to food and water.
-
Acclimatize mice to the cages for 24-48 hours.
-
Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously for at least 24 hours at a thermoneutral temperature (30°C).
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and Energy Expenditure.
-
For the mild cold challenge, reduce the ambient temperature to a specified level (e.g., 22°C or lower) for a defined period (e.g., 24 hours) while continuing to monitor metabolic parameters.
Signaling Pathways and Visualizations
This compound exerts its effects by inhibiting ALDH1A1, thereby reducing the synthesis of retinoic acid. This modulation of the retinoic acid signaling pathway is believed to be the primary mechanism underlying the observed anti-obesity effects.
Caption: Proposed mechanism of action for this compound.
Caption: this compound discovery and development workflow.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the role of ALDH1A1 in metabolic regulation. Preclinical studies have demonstrated its potential as a therapeutic agent for obesity by promoting weight loss through increased fat utilization. The data presented in this guide support the continued investigation of selective ALDH1A1 inhibitors as a novel therapeutic strategy for metabolic diseases.
Future research should focus on further delineating the downstream molecular targets of the this compound-mediated pathway and exploring its efficacy and safety in more advanced preclinical models. As of the publication of this guide, there is no publicly available information regarding the clinical development of this compound in humans. Further investigation is warranted to determine the translational potential of these findings.
References
- 1. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Fsi-TN42 in Retinoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoic acid (RA) is a critical signaling molecule derived from vitamin A that governs a multitude of physiological processes, including cellular differentiation, proliferation, and apoptosis. The synthesis of retinoic acid is a tightly regulated two-step enzymatic process, with the final, irreversible step being the oxidation of retinaldehyde to retinoic acid. This conversion is predominantly catalyzed by a family of enzymes known as aldehyde dehydrogenases (ALDH), with ALDH1A1 being a key isoform. Dysregulation of ALDH1A1 activity and subsequent alterations in retinoic acid homeostasis have been implicated in various pathologies, including cancer and metabolic diseases. Fsi-TN42 (also referred to as N42) has been identified as a potent, selective, and irreversible inhibitor of ALDH1A1. This technical guide provides a comprehensive overview of the role of this compound as a modulator of retinoic acid synthesis through the inhibition of ALDH1A1. It details the mechanism of retinoic acid synthesis, the inhibitory characteristics of this compound, and the experimental protocols used to characterize its activity. This document is intended to serve as a resource for researchers and professionals in the fields of drug development and metabolic disease.
The Retinoic Acid Synthesis Pathway
The intracellular synthesis of all-trans-retinoic acid from all-trans-retinol is a two-step oxidation process.[1][2] The first step, the reversible oxidation of retinol to retinaldehyde, is considered rate-limiting.[2][3] The second step is the irreversible oxidation of retinaldehyde to retinoic acid, which is catalyzed by retinaldehyde dehydrogenases (RALDHs), a subfamily of the aldehyde dehydrogenase (ALDH) superfamily.[1][3] The primary enzymes responsible for this conversion are ALDH1A1, ALDH1A2, and ALDH1A3.[3]
The signaling pathway for retinoic acid synthesis is depicted below:
Caption: The retinoic acid synthesis and signaling pathway, highlighting the inhibitory action of this compound on ALDH1A1.
This compound: A Selective ALDH1A1 Inhibitor
This compound has been identified as a selective, orally active, and irreversible inhibitor of ALDH1A1.[4] Its inhibitory activity has been characterized both in vitro using purified recombinant enzymes and in cell-based assay systems.[5][6]
Quantitative Data on this compound Inhibition
The inhibitory potency and selectivity of this compound have been quantified and are summarized in the table below.
| Parameter | Value | Enzyme | Notes | Reference |
| IC50 | 23 nM | ALDH1A1 | In vitro assay with recombinant enzyme. | [4][5] |
| Selectivity | 800-fold | ALDH1A1 vs. ALDH1A2 | This compound is 800-fold more potent against ALDH1A1 than ALDH1A2. | [4][5][6] |
| Mechanism | Irreversible | ALDH1A1 | This compound binds irreversibly to ALDH1A1. | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound and its effect on retinoic acid synthesis.
In Vitro ALDH1A1 Inhibition Assay
This protocol is designed to determine the inhibitory activity of compounds against purified ALDH enzymes.
Objective: To measure the IC50 value of this compound for ALDH1A1.
Materials:
-
Purified recombinant human ALDH1A1 and ALDH1A2 enzymes.[7]
-
This compound (N42)
-
Assay Buffer: 25 mM BES buffer, pH 7.5.[7]
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Propionaldehyde (substrate for ALDH1A1)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm.[7]
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Incubate the enzyme and inhibitor mixture for 2 minutes at 25°C.[7]
-
Initiate the reaction by adding 200 µM NAD+ and 100 µM propionaldehyde.[7]
-
Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm for 2-3 minutes in kinetic mode.[8] The molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.[7]
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (DMSO only).
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
References
- 1. researchgate.net [researchgate.net]
- 2. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid synthesis and functions in early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Fsi-TN42 and Its Role in Adipogenesis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Fsi-TN42, a selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), and its implications for the regulation of adipogenesis. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms governing adipocyte differentiation and the therapeutic potential of targeting the retinoic acid synthesis pathway.
Executive Summary
This compound is a potent and specific irreversible inhibitor of ALDH1A1, an enzyme crucial for the synthesis of retinoic acid (RA). Research into the role of ALDH1A1 has revealed its significant involvement in adipogenesis, the process of preadipocyte differentiation into mature adipocytes. Inhibition of ALDH1A1 by compounds such as this compound has been shown to suppress weight gain and reduce visceral adiposity in preclinical models of diet-induced obesity.[1][2][3][4] The primary mechanism involves the modulation of key transcriptional regulators of adipogenesis, leading to a reduction in fat storage and a promotion of a thermogenic phenotype in white adipose tissue. This guide will detail the underlying molecular pathways, present relevant experimental data from studies on ALDH1A1 inhibition, and provide standardized protocols for investigating these effects in a laboratory setting.
The Role of ALDH1A1 in Adipogenesis
ALDH1A1 is a key enzyme in the conversion of retinaldehyde to retinoic acid, a potent signaling molecule that regulates gene expression through nuclear receptors.[5] During adipocyte differentiation, the expression of ALDH1A1 increases, suggesting a direct role in this process. The localized synthesis of retinoic acid within preadipocytes is critical for their maturation into functional fat cells.
Inhibition of ALDH1A1 disrupts this process, leading to a suppression of adipogenesis. This is primarily achieved through the downregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the master regulator of adipocyte differentiation.[6][7] The reduction in PPARγ expression is mediated, at least in part, by the decreased expression of Zinc Finger Protein 423 (ZFP423), a key transcriptional activator of PPARγ.[6][7][8]
Furthermore, the inhibition of ALDH1A1 has been observed to induce a "browning" of white adipose tissue (WAT), characterized by the increased expression of Uncoupling Protein 1 (UCP1).[9][10][11] This leads to a shift from energy storage to energy expenditure through thermogenesis, contributing to the anti-obesity effects observed with ALDH1A1 inhibitors.
This compound: A Selective ALDH1A1 Inhibitor
This compound is a piperazine-based compound that acts as a selective and irreversible inhibitor of ALDH1A1. It exhibits a low nanomolar half-maximal inhibitory concentration (IC50) for ALDH1A1 and demonstrates high specificity, with over 800-fold greater potency against ALDH1A1 compared to ALDH1A2.[1][2][4][12] In vivo studies have shown that oral administration of this compound effectively suppresses weight gain and reduces fat mass in mice fed a high-fat diet, without the adverse side effects associated with less specific ALDH1A inhibitors.[1][2][3][4]
While direct in vitro studies on the effect of this compound on preadipocyte differentiation are not yet extensively published, its known mechanism of action through ALDH1A1 inhibition allows for strong inferences about its anti-adipogenic properties.
Signaling Pathways Modulated by this compound
The anti-adipogenic effects of this compound are mediated through the modulation of specific signaling pathways. The primary pathway involves the inhibition of retinoic acid synthesis, which subsequently impacts the transcriptional cascade governing adipogenesis.
Quantitative Data on ALDH1A1 Inhibition and Adipogenesis
While specific quantitative data for this compound in in vitro adipogenesis models is limited, the following table summarizes expected outcomes based on studies with other ALDH1A1 inhibitors and ALDH1A1 knockout models.
| Parameter | Treatment Group | Expected Outcome | Reference Assay |
| Lipid Accumulation | Preadipocytes + ALDH1A1 inhibitor | Decreased | Oil Red O Staining |
| PPARγ mRNA Expression | Preadipocytes + ALDH1A1 inhibitor | Decreased | quantitative PCR |
| C/EBPα mRNA Expression | Preadipocytes + ALDH1A1 inhibitor | Decreased | quantitative PCR |
| Adiponectin mRNA Expression | Preadipocytes + ALDH1A1 inhibitor | Decreased | quantitative PCR |
| UCP1 mRNA Expression | Preadipocytes + ALDH1A1 inhibitor | Increased | quantitative PCR |
Experimental Protocols
The following are standardized protocols that can be adapted to investigate the effects of this compound on adipogenesis in vitro.
3T3-L1 Preadipocyte Differentiation
This protocol describes the induction of adipogenesis in the 3T3-L1 preadipocyte cell line, a widely used model for studying fat cell development.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum
-
DMEM with 10% fetal bovine serum (FBS)
-
Insulin solution (1 mg/mL)
-
Dexamethasone solution (1 mM)
-
3-isobutyl-1-methylxanthine (IBMX) solution (0.5 M)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture plates
Procedure:
-
Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum and grow to confluence.
-
Induction (Day 0): Two days post-confluence, replace the medium with DMEM containing 10% FBS, 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX. Include this compound at the desired concentrations in the treatment groups.
-
Maintenance (Day 2): After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1 µg/mL insulin, with or without this compound.
-
Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Change the medium every 2-3 days. Mature adipocytes are typically observed between days 8 and 12.
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
PBS
-
10% formalin solution
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (6 parts stock to 4 parts water, filtered)
-
Isopropanol (100%)
Procedure:
-
Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow to dry completely. Add the Oil Red O working solution and incubate for 10-15 minutes.
-
Washing: Aspirate the staining solution and wash the cells with water until the excess stain is removed.
-
Quantification: Elute the stain from the cells by adding 100% isopropanol and incubating for 10 minutes. Measure the absorbance of the eluate at 510 nm.
Quantitative PCR (qPCR) for Adipogenic Gene Expression
This method is used to quantify the mRNA levels of key adipogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for PPARγ, C/EBPα, Adiponectin, UCP1, and a housekeeping gene like GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the differentiated adipocytes at the desired time points.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Conclusion and Future Directions
The selective inhibition of ALDH1A1 by this compound presents a promising therapeutic strategy for combating obesity and related metabolic disorders. The underlying mechanism, which involves the suppression of adipogenesis and the promotion of thermogenesis, offers a dual benefit of reducing fat storage and increasing energy expenditure. Further in vitro studies are warranted to precisely quantify the effects of this compound on preadipocyte differentiation and to fully elucidate the downstream signaling events. Such research will be crucial for the continued development of ALDH1A1 inhibitors as a novel class of anti-obesity agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Retinol Binding Protein 7 Promotes Adipogenesis in vitro and Regulates Expression of Genes Involved in Retinol Metabolism [frontiersin.org]
- 6. Transcriptional Control of Preadipocyte Determination by Zfp423 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional control of preadipocyte determination by Zfp423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZFP423 controls EBF2 coactivator recruitment and PPARγ occupancy to determine the thermogenic plasticity of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. Retinaldehyde dehydrogenase 1 regulates a thermogenic program in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
The ALDH1A1 Inhibitor Fsi-TN42: A Deep Dive into its Impact on Energy Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The rising prevalence of obesity and associated metabolic disorders has spurred intensive research into novel therapeutic strategies. One promising avenue targets the intricate signaling pathways governing energy balance. Fsi-TN42, a selective and irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), has emerged as a significant compound of interest. This technical guide provides a comprehensive overview of the effects of this compound on energy metabolism, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the implicated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's metabolic effects.
Core Mechanism of Action: Targeting Retinoic Acid Synthesis
This compound exerts its effects by specifically inhibiting ALDH1A1, an enzyme crucial for the biosynthesis of retinoic acid (RA) from retinaldehyde.[1][2] RA is a potent signaling molecule that regulates gene expression through nuclear receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] By blocking ALDH1A1, this compound effectively reduces the endogenous synthesis of RA in key metabolic tissues like adipose tissue.[4][5] This reduction in RA signaling in adipocytes leads to a cascade of metabolic changes, most notably the induction of a thermogenic program.[6][7] A key target of this altered signaling is the Uncoupling Protein 1 (UCP1), whose expression is upregulated in white adipose tissue, promoting a "browning" effect and increasing energy expenditure through heat production.[6][7][8]
Quantitative Effects of this compound on Energy Metabolism
The administration of this compound in a diet-induced mouse model of obesity has demonstrated significant effects on body weight, body composition, and energy substrate utilization. The following tables summarize the key quantitative findings from preclinical studies.
| Parameter | Treatment Group | Observation | Significance |
| Body Weight | This compound | Accelerated weight loss compared to control. | p < 0.05[2] |
| Fat Mass | This compound | Significant reduction in visceral and subcutaneous adipose depots. | p < 0.05[2] |
| Lean Mass | This compound | No significant change in lean body mass. | Not Significant[9] |
| Food Intake | This compound | No significant alteration in daily food consumption. | Not Significant[9] |
| Activity Levels | This compound | No significant change in spontaneous physical activity. | Not Significant[9] |
| Energy Expenditure | This compound | Maintained a similar level of total energy expenditure compared to control. | Not Significant[9] |
| Substrate Utilization (Respiratory Exchange Ratio - RER) | This compound | Preferential utilization of fat for energy, especially under thermoneutral or mild cold challenge. | [9] |
| UCP1 Expression in White Adipose Tissue | This compound | Significantly increased expression, particularly with mild cold challenge. | [10] |
Table 1: Summary of In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model.
| Parameter | Value |
| IC50 for ALDH1A1 | 23 nM[1] |
| Selectivity | 800-fold more potent against ALDH1A1 than ALDH1A2[1][2] |
Table 2: In Vitro Potency and Selectivity of this compound.
Key Experimental Protocols
This section details the methodologies employed in the pivotal studies investigating the effects of this compound.
Diet-Induced Obesity Mouse Model
-
Animals: C57BL/6J male mice are typically used.[2]
-
Induction of Obesity: Mice are fed a high-fat diet (HFD), often with 45% or 60% of calories from fat, for a period of 8-15 weeks to induce obesity.[2][11]
-
Treatment Administration: this compound is administered orally. In the key study by Paik et al. (2025), this compound was mixed into a moderate-fat diet at a concentration of 1 g/kg of diet.[9] A control group receives the moderate-fat diet without the compound.
-
Duration: The treatment period typically lasts for several weeks, for instance, 8 weeks in the aforementioned study.[9]
Body Composition Analysis
-
Method: Quantitative Magnetic Resonance (QMR) is a precise and non-invasive method used to measure total body fat, lean mass, and body water in live mice.[12][13]
-
Procedure: Conscious mice are placed in a restraining tube and inserted into the QMR instrument. The measurement process is rapid, usually taking 2-4 minutes per animal, and does not require anesthesia.[12][13]
Indirect Calorimetry for Energy Expenditure and Substrate Utilization
-
System: An open-circuit indirect calorimetry system (e.g., Oxymax) is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).[14]
-
Acclimation: Mice are individually housed in metabolic chambers and allowed to acclimate for a period (e.g., 24-48 hours) before data collection begins.[11]
-
Data Collection: VO2 and VCO2 are measured at regular intervals over a set period, often including both light and dark cycles.[11]
-
Calculations:
-
Energy Expenditure (EE): Calculated using the Weir equation: EE (kcal/hr) = 3.941 x VO2 + 1.106 x VCO2.
-
Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 to VO2. An RER value approaching 0.7 indicates predominantly fat oxidation, while a value of 1.0 suggests carbohydrate oxidation.[15]
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Tissue Collection: Adipose tissue depots (e.g., epididymal white adipose tissue) are collected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA is isolated from the tissue using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: The expression of target genes, such as Ucp1, and a housekeeping gene for normalization (e.g., Cyclophilin) is quantified using a real-time PCR system with specific primers and probes.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits ALDH1A1, reducing retinoic acid synthesis and leading to increased UCP1 expression and thermogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Action of Aldehyde Dehydrogenases Influences Depot-Specific Fat Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retinaldehyde dehydrogenase 1 regulates a thermogenic program in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde dehydrogenase 1a1 (Aldh1a1) regulates energy metabolism in adipocytes from different species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic acid has different effects on UCP1 expression in mouse and human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coupling of energy intake and energy expenditure across a temperature spectrum: impact of diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Magnetic Resonance | BCM [bcm.edu]
- 13. Evaluation of a quantitative magnetic resonance method for mouse whole body composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]
- 15. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 16. researchgate.net [researchgate.net]
Investigating the Downstream Targets of Fsi-TN42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fsi-TN42 is a potent and selective irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme in the biosynthesis of retinoic acid (RA). By downregulating RA production, this compound has demonstrated significant efficacy in promoting weight loss and reducing adiposity in preclinical models of diet-induced obesity. This technical guide provides a comprehensive overview of the known downstream targets and signaling pathways of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.
Introduction
Obesity and its associated metabolic disorders represent a growing global health crisis. This compound emerges as a promising therapeutic candidate by targeting the retinoic acid signaling pathway, which plays a crucial role in energy metabolism and adipogenesis. As a specific inhibitor of ALDH1A1, this compound offers a targeted approach to modulate metabolic processes, leading to reduced fat mass and enhanced thermogenesis without significantly affecting lean mass or food intake. This document serves as a technical resource for researchers engaged in the study of this compound and its therapeutic potential.
Mechanism of Action of this compound
This compound exerts its effects by irreversibly binding to and inhibiting ALDH1A1. This enzyme is responsible for the conversion of retinaldehyde to retinoic acid, a critical signaling molecule that regulates gene expression through nuclear receptors, primarily Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-Activated Receptors (PPARs). The inhibition of ALDH1A1 by this compound leads to a reduction in systemic and tissue-specific RA levels, which in turn modulates the activity of RARs and PPARs, impacting downstream metabolic pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| Target Enzyme | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | [1] |
| Inhibition Type | Irreversible | [2] |
| IC50 (ALDH1A1) | 23 nM | [1] |
| Selectivity | ~800-fold more potent against ALDH1A1 than ALDH1A2 | [2][3] |
Table 2: Effects of this compound in a Diet-Induced Mouse Model of Obesity
| Parameter | Observation | Source |
| Body Weight | Significantly accelerated weight loss compared to control | [3][4] |
| Fat Mass | Significant reduction in visceral and subcutaneous adipose depots | [3][5] |
| Lean Mass | No significant change | [4] |
| Food Intake | No significant alteration | [4] |
| Activity Levels | No significant alteration | [4] |
| Energy Expenditure | Maintained at a similar level to control despite weight loss | [4] |
| Substrate Utilization | Preferential use of fat postprandially, especially under cold challenge | [4] |
| UCP1 Expression | Significantly induced in inguinal adipose tissue under mild cold challenge | [5] |
| Fasting Blood Glucose | No significant change | [5] |
| Organ Toxicity | No significant organ toxicity observed | [4] |
| Male Fertility | Not affected | [4] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The primary signaling pathway initiated by this compound involves the inhibition of ALDH1A1 and the subsequent reduction in retinoic acid levels. This leads to altered signaling through RARs and PPARs in adipose tissue, resulting in increased thermogenesis and reduced adiposity.
Caption: this compound inhibits ALDH1A1, leading to reduced retinoic acid and altered RAR/PPAR signaling, which promotes thermogenesis and fat utilization.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
Fsi-TN42: A Technical Guide to its High Selectivity for ALDH1A1 Over ALDH1A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Fsi-TN42, a potent and selective irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). A comprehensive overview of its selectivity for ALDH1A1 versus ALDH1A2, the experimental protocols used for this determination, and the relevant biological pathways are detailed herein. This document is intended to serve as a core resource for researchers in oncology, metabolic diseases, and drug development.
Quantitative Analysis of this compound Selectivity
This compound demonstrates remarkable selectivity for ALDH1A1 over its closely related isoform, ALDH1A2. This high degree of selectivity is critical for its potential as a therapeutic agent, minimizing off-target effects. The inhibitory activity of this compound has been quantified using in vitro enzyme inhibition assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Enzyme | Inhibitor | IC50 | Selectivity (ALDH1A2/ALDH1A1) |
| ALDH1A1 | This compound | 23 nM[1] | ~800-fold |
| ALDH1A2 | This compound | 18 µM |
Table 1: Comparative IC50 values of this compound for ALDH1A1 and ALDH1A2.
The data clearly indicates that this compound is approximately 800-fold more potent in inhibiting ALDH1A1 compared to ALDH1A2[1]. Furthermore, studies have shown that this compound acts as an irreversible inhibitor of ALDH1A1[1].
Experimental Protocols
The determination of this compound's selectivity for ALDH1A1 versus ALDH1A2 is primarily achieved through in vitro enzyme inhibition assays utilizing purified recombinant human enzymes.
In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This method quantifies the enzymatic activity of ALDH1A1 and ALDH1A2 by monitoring the production of NADH, a product of the aldehyde oxidation reaction catalyzed by these enzymes.
Materials:
-
Purified recombinant human ALDH1A1 and ALDH1A2
-
This compound (dissolved in DMSO)
-
Substrate: Propionaldehyde or Retinaldehyde
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50-100 mM Sodium Phosphate or HEPES buffer, pH 7.5
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing the assay buffer, NAD+ (typically 200 µM to 1 mM), and the purified recombinant ALDH enzyme (100-200 nM for ALDH1A1)[2].
-
Add varying concentrations of this compound to the reaction mixture. A vehicle control (DMSO) is run in parallel.
-
Incubate the enzyme with the inhibitor for a defined period (e.g., 2-15 minutes) at room temperature to allow for binding[2][3].
-
Initiate the enzymatic reaction by adding the substrate (e.g., 100 µM propionaldehyde)[2].
-
Immediately monitor the increase in absorbance at 340 nm over time (typically 2-5 minutes) in kinetic mode. This increase corresponds to the formation of NADH[2][4].
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based ALDEFLUOR™ Assay
The ALDEFLUOR™ assay is a flow cytometry-based method to assess ALDH activity within living cells. While not isoform-specific, it can be used to evaluate the cellular potency of ALDH inhibitors.
Materials:
-
Cancer cell lines with known ALDH1A1 and ALDH1A2 expression levels
-
ALDEFLUOR™ reagent (BODIPY-aminoacetaldehyde)
-
This compound
-
ALDH inhibitor, N,N-diethylaminobenzaldehyde (DEAB), as a negative control
-
Flow cytometer
Protocol:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ assay buffer.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
Add the activated ALDEFLUOR™ substrate to the cell suspension and incubate at 37°C for 30-60 minutes.
-
A control sample is treated with DEAB to define the background fluorescence.
-
Analyze the cell population for fluorescence using a flow cytometer.
-
The shift in fluorescence intensity in the presence of this compound compared to the untreated control indicates the level of ALDH inhibition.
Signaling Pathways and Mechanism of Action
This compound exerts its effect by intervening in the biosynthesis of retinoic acid (RA), a critical signaling molecule involved in cell growth, differentiation, and apoptosis.
Caption: Retinoic acid synthesis pathway and the inhibitory action of this compound.
ALDH1A1 and ALDH1A2 are key enzymes that catalyze the irreversible oxidation of retinaldehyde to retinoic acid[5]. Retinoic acid then binds to nuclear receptors (RAR/RXR) to regulate the transcription of target genes involved in various cellular processes. This compound selectively and irreversibly inhibits ALDH1A1, thereby blocking the production of retinoic acid through this specific isoform.
Caption: Workflow for determining this compound selectivity and potency.
This workflow illustrates the key steps in characterizing the inhibitory properties of this compound, from in vitro enzymatic assays to cell-based assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Frontiers | Global Deletion of ALDH1A1 and ALDH1A2 Genes Does Not Affect Viability but Blocks Spermatogenesis [frontiersin.org]
The Role of ALDH1A1 in Diet-Induced Obesity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldehyde dehydrogenase 1 family member A1 (ALDH1A1) is emerging as a critical regulator of energy metabolism and a promising therapeutic target for the management of diet-induced obesity. As a key enzyme in the synthesis of retinoic acid (RA), ALDH1A1 influences adipogenesis, fat storage, and energy expenditure. Genetic and pharmacological studies in preclinical models have demonstrated that the absence or inhibition of ALDH1A1 activity leads to a lean phenotype, characterized by resistance to weight gain on a high-fat diet, reduced visceral adiposity, and improved glucose homeostasis. This resistance is largely attributed to an increase in energy expenditure, driven by the "browning" of white adipose tissue and enhanced thermogenesis. This technical guide provides an in-depth overview of the core science underpinning the role of ALDH1A1 in obesity, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
ALDH1A1 and Retinoic Acid Signaling in Adipose Tissue
ALDH1A1 is one of three major enzymes that catalyze the irreversible oxidation of retinaldehyde to retinoic acid, the active metabolite of vitamin A.[1] RA is a potent signaling molecule that regulates the transcription of a wide array of genes by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.
In the context of metabolic health, ALDH1A1 is predominantly expressed in white adipose tissue (WAT), particularly in the visceral depots of both mice and humans.[3] Notably, its expression is positively correlated with body mass index, suggesting a significant role in the pathophysiology of obesity.[3] The activity of ALDH1A1, and consequently the local concentration of RA, is critical in determining adipocyte fate and function. While RA has complex and sometimes paradoxical effects on adipogenesis, the modulation of its synthesis through ALDH1A1 presents a key control point in energy balance.[4]
Genetic Evidence from Aldh1a1 Knockout Mouse Models
The most compelling evidence for the role of ALDH1A1 in obesity comes from studies of Aldh1a1 knockout (Aldh1a1-/-) mice. These mice are healthy and fertile but exhibit a remarkable resistance to diet-induced obesity when challenged with a high-fat diet (HFD).[2][5] This phenotype is characterized by reduced fat accumulation, particularly in visceral depots, and significant improvements in metabolic parameters. The absence of ALDH1A1 leads to an accumulation of its substrate, retinaldehyde, which has been identified as an active signaling molecule that can induce a thermogenic program in white adipocytes.[3]
Table 1: Phenotypic Comparison of Wild-Type vs. Aldh1a1-/- Mice on a High-Fat Diet
| Parameter | Wild-Type (WT) on HFD | Aldh1a1-/- on HFD | Key Findings | Citations |
| Body Weight Gain | Significant increase | Significantly attenuated gain | Aldh1a1-/- mice are resistant to HFD-induced weight gain. | [1][2][5] |
| Visceral Adiposity | Markedly increased | Significantly reduced | ALDH1A1 deficiency protects against the accumulation of pathogenic visceral fat. | [4][6] |
| Adipocyte Size | Hypertrophy observed | Smaller adipocytes | Reduced lipid storage capacity in the absence of ALDH1A1. | [1] |
| Energy Expenditure | Normal | Increased | ALDH1A1 deficiency leads to a hypermetabolic state. | [3] |
| Glucose Homeostasis | Insulin resistance develops | Improved glucose tolerance | Protection against HFD-induced insulin resistance. | [3][6] |
| UCP1 Expression in WAT | Low/undetectable | Significantly induced | Indicates "browning" of white adipose tissue and increased thermogenic capacity. | [3][6] |
Pharmacological Inhibition of ALDH1A1
The resistance to obesity observed in Aldh1a1-/- mice has spurred the development of pharmacological inhibitors targeting ALDH1A1. Initial studies utilized pan-ALDH1A inhibitors, such as WIN 18,446, which, while effective in reducing weight gain, were associated with off-target effects like hepatic lipidosis and reversible male infertility due to the inhibition of other ALDH isoforms.[2][7]
More recently, the development of specific ALDH1A1 inhibitors, such as FSI-TN42 (N42), has demonstrated the therapeutic potential of targeting this enzyme with greater precision.[2][8] These specific inhibitors replicate the beneficial metabolic effects of ALDH1A1 knockout without the adverse effects associated with broader ALDH inhibition.[2][9]
Table 2: Effects of ALDH1A1 Inhibitors in Diet-Induced Obese Mice
| Compound | Target | Body Weight Gain | Visceral Adiposity | Glucose Tolerance | Hepatic Lipidosis | Male Fertility | Citations |
| WIN 18,446 | Pan-ALDH1A | Suppressed | Reduced | Improved | Increased | Reversibly inhibited | [1][2] |
| This compound (N42) | ALDH1A1-specific | Significantly suppressed | Reduced | No significant change noted | Not observed | Unaffected | [2][5][8][9] |
Signaling Pathways and Mechanisms of Action
The metabolic benefits of ALDH1A1 inhibition or deletion are primarily driven by a shift in retinoid signaling within adipose tissue. The reduction in RA synthesis leads to an accumulation of retinaldehyde. Retinaldehyde, in turn, activates the retinoic acid receptor (RAR) to induce the expression of a thermogenic gene program, including Uncoupling Protein 1 (UCP1), through the recruitment of the coactivator PGC-1α.[3] This process effectively converts energy-storing white adipocytes into energy-dissipating "beige" or "brite" adipocytes, leading to increased overall energy expenditure.
Figure 1. The enzymatic conversion of retinol to retinoic acid, highlighting the critical role of ALDH1A1.
Figure 2. Proposed signaling cascade following ALDH1A1 inhibition, leading to a thermogenic phenotype.
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in metabolic research. The following protocols are synthesized from methodologies reported in key studies on ALDH1A1.
Animal Models and Diet-Induced Obesity Induction
-
Species/Strain: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[1][8]
-
Age: Mice are typically started on experimental diets at 6-8 weeks of age.
-
Housing: Mice are housed under standard conditions (12-hour light/dark cycle, controlled temperature) with ad libitum access to food and water.
-
Diet:
-
Duration: Mice are fed a HFD for a period of 8-12 weeks to establish an obese phenotype before the commencement of intervention studies.[1][10]
Pharmacological Inhibitor Studies
-
Compound Administration: Inhibitors like this compound are administered via daily oral gavage.[2][8]
-
Dosage: A typical dose for this compound is 200 mg/kg body weight.[8]
-
Vehicle Control: A control group receives the vehicle solution (e.g., a mixture of PEG400, Tween 80, and saline) on the same schedule.[2]
-
Treatment Duration: Efficacy studies are typically conducted over 5 to 9 weeks.[1][8]
-
Monitoring: Body weight and food intake are measured weekly.[8]
Metabolic Phenotyping
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip (t=0).
-
Administer an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[2]
-
-
Body Composition: Fat mass and lean mass are quantified using non-invasive methods such as magnetic resonance imaging (MRI) or Dual-Energy X-ray Absorptiometry (DEXA).
-
Indirect Calorimetry: To measure energy expenditure, oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER), mice are individually housed in metabolic cages (e.g., CLAMS) for 24-48 hours.[1]
Gene Expression and Histological Analysis
-
Tissue Collection: At the end of the study, mice are euthanized, and tissues (e.g., liver, visceral adipose tissue, subcutaneous adipose tissue) are collected, weighed, and either flash-frozen in liquid nitrogen for molecular analysis or fixed in 10% neutral buffered formalin for histology.
-
RNA Extraction and qPCR: Total RNA is extracted from tissues, reverse-transcribed to cDNA, and used for quantitative real-time PCR (qPCR) to measure the expression of target genes such as Aldh1a1, Ucp1, and markers of adipogenesis and inflammation.
-
Histology: Formalin-fixed, paraffin-embedded adipose tissue is sectioned and stained with Hematoxylin and Eosin (H&E) to visualize adipocyte morphology and measure adipocyte size using imaging software.[1]
Conclusion and Future Directions
The body of evidence strongly supports the role of ALDH1A1 as a key regulator of energy balance and a high-potential target for obesity pharmacotherapy. The inhibition of ALDH1A1 in adipose tissue effectively uncouples caloric intake from weight gain by promoting energy dissipation as heat. The development of specific ALDH1A1 inhibitors like this compound marks a significant step towards a targeted therapeutic strategy that avoids the side effects of less specific compounds.[2][5]
Future research should focus on several key areas:
-
Mechanism Elucidation: Further delineating the downstream signaling pathways activated by retinaldehyde accumulation and RAR activation in adipocytes.
-
Human Relevance: Validating the findings from murine models in human adipose tissue explants and, eventually, in clinical trials.
-
Combination Therapies: Investigating the potential synergistic effects of ALDH1A1 inhibitors with other anti-obesity medications.[5]
References
- 1. Pharmacological inhibition of ALDH1A enzymes suppresses weight gain in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinaldehyde dehydrogenase 1 regulates a thermogenic program in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. Inhibition of ALDH1A1 for the treatment of obesity - Jisun Paik [grantome.com]
- 8. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Fsi-TN42 In Vivo Administration: Application Notes and Protocols for Preclinical Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in vivo administration of Fsi-TN42, a selective and irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). This compound has emerged as a promising therapeutic candidate for obesity by promoting weight loss through the reduction of fat mass without significantly impacting lean mass or food intake[1][2]. These application notes consolidate findings from preclinical studies to guide researchers in designing and executing in vivo experiments using this compound in a diet-induced obesity mouse model. Included are comprehensive experimental protocols, quantitative data summaries, and diagrams of the associated signaling pathway and experimental workflow.
Introduction
Obesity is a significant global health issue, and research into novel therapeutic targets is paramount. One such target is ALDH1A1, an enzyme crucial for the biosynthesis of retinoic acid (RA), a metabolite involved in weight regulation and energy metabolism[1][2]. Mice lacking ALDH1A1 have demonstrated resistance to diet-induced obesity[1][2]. This compound is a potent and specific inhibitor of ALDH1A1, and its administration has been shown to accelerate weight loss in diet-induced obese mice[1][2]. This document outlines the established protocols for administering this compound in vivo to study its metabolic effects.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting ALDH1A1, thereby reducing the synthesis of retinoic acid in key metabolic tissues. The downstream effects of ALDH1A1 inhibition are linked to the regulation of transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Zinc Finger Protein 423 (ZFP423), which are critical for adipogenesis[1]. By modulating this pathway, this compound influences fat metabolism and storage.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The efficacy of this compound in promoting weight loss and reducing fat mass has been quantified in preclinical studies using diet-induced obese mice. The following tables summarize key findings.
Table 1: Effect of this compound on Body Weight and Composition
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Fat Mass Reduction (%) | Lean Mass Change (%) |
| MFD Control | 45.2 ± 1.5 | 42.1 ± 1.8 | -6.8 | N/A | N/A |
| MFD + this compound | 46.1 ± 1.2 | 38.5 ± 1.3 | -16.5 | Significant Reduction | No Significant Change |
*Data are represented as mean ± SEM. MFD (Moderate Fat Diet). *p < 0.05 compared to MFD Control. Data compiled from[1][3].
Table 2: Metabolic Parameters Following this compound Treatment
| Parameter | MFD Control | MFD + this compound |
| Food Intake | No Significant Change | No Significant Change |
| Energy Expenditure | Maintained | Maintained |
| Fasting Glucose | No Significant Change | No Significant Change |
| Glucose Tolerance | No Significant Change | No Significant Change |
Experimental Protocols
Diet-Induced Obesity Mouse Model
A common model for studying the effects of this compound is the diet-induced obesity (DIO) mouse model.
-
Animal Strain: C57BL/6J male mice are frequently used due to their susceptibility to developing obesity on a high-fat diet.
-
Acclimation: Upon arrival, mice are acclimated for at least one week with standard chow and water ad libitum.
-
Induction of Obesity: Following acclimation, mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-16 weeks to induce obesity and insulin resistance[2][4]. Body weight should be monitored weekly.
This compound Administration Protocols
There are two primary methods for in vivo administration of this compound: incorporation into the diet and daily oral gavage.
Protocol 2.1: Administration via Diet
This method is suitable for long-term studies and minimizes animal handling stress.
-
Dosage: this compound is mixed into a moderate-fat diet (MFD) at a concentration of 1 g/kg of diet[2][5].
-
Diet Preparation:
-
Calculate the total amount of diet required for the study duration and the number of animals.
-
Weigh the appropriate amount of this compound.
-
Thoroughly mix the this compound powder with a small portion of the powdered MFD.
-
Gradually add the remaining MFD in geometric proportions to ensure homogenous mixing.
-
The diet can then be provided to the animals in their cages.
-
-
Treatment Duration: A typical treatment duration is 8 weeks[2][5].
Protocol 2.2: Administration via Oral Gavage
This method allows for a more precise daily dosage.
-
Dosage: A daily dose of 200 mg/kg body weight is administered.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For the working solution, dilute the DMSO stock in corn oil to a final concentration suitable for the dosing volume (typically 5-10 mL/kg body weight). An example formulation is 10% DMSO and 90% corn oil.
-
Vortex the solution thoroughly before each use to ensure a uniform suspension.
-
-
Gavage Procedure:
-
Securely restrain the mouse by the scruff of the neck to immobilize its head.
-
Use a proper-sized, blunt-tipped gavage needle (e.g., 20-22 gauge for adult mice).
-
Gently insert the needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound formulation.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-procedure.
-
-
Treatment Duration: A common duration for daily oral gavage studies is 5 weeks.
Monitoring and Endpoint Analysis
-
Body Weight and Food Intake: Monitor and record body weight weekly and food intake at regular intervals.
-
Body Composition: At the end of the study, body composition (fat mass and lean mass) can be determined using techniques such as DEXA or MRI.
-
Glucose Metabolism: Perform glucose tolerance tests (GTT) and measure fasting blood glucose levels.
-
Tissue Collection: At the study endpoint, collect tissues such as liver, adipose depots (e.g., epididymal, subcutaneous), and blood for further analysis (e.g., histopathology, gene expression, and biomarker analysis).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study of this compound in a diet-induced obesity model.
Caption: Experimental workflow for this compound in vivo study.
Conclusion
This compound represents a targeted therapeutic strategy for obesity by inhibiting ALDH1A1. The protocols outlined in this document provide a framework for conducting in vivo studies to further investigate its efficacy and mechanism of action. Adherence to these detailed methodologies will facilitate reproducible and robust preclinical research in the field of metabolic diseases.
References
- 1. Concerted Action of Aldehyde Dehydrogenases Influences Depot-Specific Fat Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FSI-TN42 Diet-Induced Obesity Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the study design, experimental protocols, and key findings from research on FSI-TN42 in a diet-induced obesity mouse model. The information is intended to guide the design and execution of similar preclinical studies for the development of novel anti-obesity therapeutics.
This compound Study Design Overview
The primary objective of the this compound study was to evaluate the efficacy and mechanism of action of this compound, a specific inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), in promoting weight loss and improving metabolic parameters in mice with pre-existing diet-induced obesity.
Animal Model and Diet-Induced Obesity (DIO) Phase
The study utilized C57BL/6J male mice, a commonly used inbred strain susceptible to developing obesity and metabolic syndrome when fed a high-fat diet.[1][2]
-
Animal Model: Male C57BL/6J mice.
-
Obesity Induction: Mice were fed a high-fat diet (HFD) for 8 weeks to induce obesity, insulin resistance, and glucose intolerance.[1][2]
Treatment Phase
Following the 8-week DIO phase, the obese mice were randomized into different treatment groups for an additional 8 weeks. This phase aimed to assess the therapeutic effects of this compound in the context of a dietary intervention.
-
Control Group: A group of mice was fed a low-fat control diet for the entire 16-week study period to serve as a non-obese, healthy reference.
-
Dietary Intervention Group: Obese mice were switched to a moderate-fat diet (MFD) to mimic a caloric restriction scenario.
-
Treatment Groups:
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the study design, including diet compositions and experimental endpoints.
Table 1: Diet Composition
The diets used in the study were based on the AIN-93M formulation, with modifications to the fat and carbohydrate content.
| Diet Component | Control Diet (Low-Fat - AIN-93M) (g/kg) | High-Fat Diet (HFD - TD.220515) (g/kg) | Moderate-Fat Diet (MFD - TD.220516) (g/kg) |
| Casein | 140.0 | 258.4 | Data not explicitly available in searches |
| L-Cystine | 1.8 | 3.9 | Data not explicitly available in searches |
| Corn Starch | 495.7 | 0.0 | Data not explicitly available in searches |
| Maltodextrin | 125.0 | 161.5 | Data not explicitly available in searches |
| Sucrose | 100.0 | 88.9 | Data not explicitly available in searches |
| Cellulose | 50.0 | 64.6 | Data not explicitly available in searches |
| Soybean Oil | 40.0 | 32.3 | Data not explicitly available in searches |
| Lard | - | 316.6 | Data not explicitly available in searches |
| Mineral Mix | 35.0 | 58.2 | Data not explicitly available in searches |
| Vitamin Mix | 10.0 | 12.9 | Data not explicitly available in searches |
| Choline Bitartrate | 2.5 | 2.6 | Data not explicitly available in searches |
| Total Energy (kcal/g) | 3.8 | 5.1 | Data not explicitly available in searches |
| % kcal from Fat | 10% | 60% | Data not explicitly available in searches |
| % kcal from Protein | 15% | 20% | Data not explicitly available in searches |
| % kcal from Carbohydrate | 75% | 20% | Data not explicitly available in searches |
Note: While the specific composition of the Moderate-Fat Diet (TD.220516) was not found, it is described as a lower-calorie diet compared to the HFD.
Table 2: Key Experimental Endpoints and Findings
| Parameter | Key Findings for this compound Treatment Group |
| Body Weight | Significantly accelerated weight loss compared to the MFD-only group.[1] |
| Body Composition | Reduced fat mass without a significant decrease in lean mass.[1] |
| Food Intake | No significant alteration in food intake levels.[1] |
| Energy Expenditure | Maintained a similar level of energy expenditure compared to the MFD-only group, despite greater weight loss.[1] |
| Substrate Utilization | Preferential utilization of fat as an energy source, particularly after meals and under mild cold challenge.[1] |
| Fasting Blood Glucose | No significant change in fasting blood glucose levels.[1] |
| Glucose Tolerance | No significant improvement in the oral glucose tolerance test (OGTT).[1] |
| Organ Toxicity | No significant signs of organ toxicity based on histopathology and complete blood counts.[2] |
| Male Fertility | Did not adversely affect male fertility.[1] |
Experimental Protocols
The following are detailed protocols for the key experiments conducted in the this compound diet-induced obesity study.
Diet-Induced Obesity (DIO) Model Protocol
Objective: To induce obesity and metabolic dysfunction in C57BL/6J mice.
Materials:
-
Male C57BL/6J mice (e.g., 6-8 weeks old)
-
High-Fat Diet (HFD) (e.g., 60% kcal from fat)
-
Standard chow or low-fat diet for control animals
-
Animal caging with ad libitum access to food and water
-
Weighing scale
Procedure:
-
Acclimatize mice to the housing facility for at least one week upon arrival.
-
Randomly assign mice to the DIO group or the control group.
-
Provide the DIO group with the HFD and the control group with the standard low-fat diet.
-
Ensure ad libitum access to the respective diets and water for 8 weeks.
-
Monitor and record the body weight of each mouse weekly.
-
At the end of the 8-week period, the HFD-fed mice should exhibit a significantly higher body weight and adiposity compared to the control group, indicating the successful induction of obesity.
Oral Glucose Tolerance Test (OGTT) Protocol
Objective: To assess glucose clearance and insulin sensitivity.
Materials:
-
Fasted mice (typically 4-6 hours)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needle
-
Glucometer and glucose test strips
-
Blood collection supplies (e.g., tail vein lancets, micro-capillary tubes)
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (time 0) from a small drop of blood obtained via a tail snip.
-
Administer the glucose solution orally via gavage.
-
Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure and record the blood glucose levels at each time point.
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve and calculate the area under the curve (AUC).
Indirect Calorimetry for Energy Expenditure Measurement
Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.
Materials:
-
Indirect calorimetry system (e.g., metabolic cages)
-
Single-housed mice
-
Standardized diet and water
Procedure:
-
Acclimatize individual mice to the metabolic cages for at least 24-48 hours before data collection.
-
Ensure constant temperature and light-dark cycles within the calorimetry chambers.
-
Continuously monitor VO2 and VCO2 for each mouse over a set period (e.g., 24-48 hours).
-
The system software will calculate the Respiratory Exchange Ratio (RER = VCO2/VO2), which indicates the primary fuel source (RER ~0.7 for fat, ~1.0 for carbohydrates).
-
Energy expenditure is calculated using the Weir equation or a similar formula based on VO2 and VCO2 values.
-
Simultaneously, activity levels and food/water intake can be monitored to correlate with energy expenditure patterns.
Adipose Tissue Histopathology Protocol
Objective: To examine the morphology of adipose tissue and assess for any pathological changes.
Materials:
-
Adipose tissue samples (e.g., epididymal, retroperitoneal, subcutaneous)
-
10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Carefully dissect and collect adipose tissue depots of interest.
-
Fix the tissue in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the fixed tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue at a thickness of 5-10 µm using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a microscope to assess adipocyte size, inflammation, and overall tissue morphology.
Visualizations
This compound Study Experimental Workflow
Caption: Experimental workflow for the this compound diet-induced obesity study.
Proposed ALDH1A1 Signaling Pathway in Adipocytes
Caption: Proposed mechanism of this compound action via ALDH1A1 inhibition in adipocytes.
References
Application Notes and Protocols for Fsi-TN42
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Fsi-TN42 is a potent and selective irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme in the biosynthesis of retinoic acid (RA).[1] Retinoic acid is a critical signaling molecule involved in the regulation of weight and energy metabolism.[2][3][4] By inhibiting ALDH1A1, this compound effectively suppresses RA synthesis, making it a valuable tool for studying metabolic processes and a potential therapeutic agent for conditions such as diet-induced obesity.[2][3][4] These application notes provide detailed protocols for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) and corn oil for in vitro and in vivo studies.
Data Presentation: Solubility
The solubility of this compound in a commonly used vehicle for in vivo administration is summarized below.
| Solvent/Vehicle | Concentration | Molarity (approx.) | Appearance | Notes |
| 10% DMSO + 90% Corn Oil | 5 mg/mL | 10.15 mM | Clear Solution | Ultrasonication can be used to aid dissolution.[5] |
Experimental Protocols
1. Preparation of this compound Stock Solution in DMSO (50 mg/mL)
This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions or the preparation of in vivo formulations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 50 mg of this compound.
-
Vortex the mixture thoroughly until the this compound is completely dissolved, resulting in a clear solution.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
2. Preparation of this compound Formulation in 10% DMSO and 90% Corn Oil (5 mg/mL)
This protocol describes the preparation of a working solution of this compound in a vehicle suitable for oral administration in animal models.[1][5]
Materials:
-
This compound in DMSO stock solution (50 mg/mL)
-
Corn oil (sterile)
-
Sterile conical tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonicator (optional)
Procedure:
-
For every 1 mL of the final formulation, transfer 900 µL of sterile corn oil into a sterile conical tube.
-
Add 100 µL of the 50 mg/mL this compound in DMSO stock solution to the corn oil.[1][5]
-
Vortex the mixture vigorously to ensure thorough mixing.
-
If the solution is not completely clear, use an ultrasonicator to aid in the dissolution until a clear solution is obtained.[5]
-
It is highly recommended to prepare this formulation fresh on the day of use for optimal results.[1][5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (N42) | ALDH | 2445840-25-3 | Invivochem [invivochem.com]
Application Notes and Protocols for Fsi-TN42 Solutions
Long-Term Stability of Fsi-TN42 Solutions for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for assessing and ensuring the long-term stability of this compound solutions. This compound is a selective and irreversible inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme crucial in retinoic acid biosynthesis and implicated in metabolic regulation.[1] Proper handling and storage of this compound solutions are paramount for reliable and reproducible experimental outcomes in research and drug development. These guidelines cover recommended storage conditions, protocols for stability assessment, and visual representations of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of ALDH1A1, a key enzyme in the retinoic acid (RA) synthesis pathway.[1] By inhibiting ALDH1A1, this compound blocks the irreversible oxidation of retinaldehyde to retinoic acid.[2][3][4] This mechanism of action makes this compound a valuable tool for studying the roles of ALDH1A1 and retinoic acid in various physiological processes, including weight regulation and energy metabolism.[1][5][6][7] Given its intended use in precise biological experiments, understanding and maintaining the stability of this compound solutions is critical.
Recommended Storage and Handling of this compound Solutions
Proper storage is essential to maintain the integrity and activity of this compound solutions. The following storage conditions are recommended for stock solutions.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Ensure airtight, light-protected containers. |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Avoid repeated freeze-thaw cycles. |
For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use. If a continuous dosing period exceeds half a month, the stability of the working solution should be carefully considered.
Signaling Pathway of ALDH1A1 Inhibition by this compound
This compound exerts its biological effects by inhibiting ALDH1A1, a critical enzyme in the retinoic acid biosynthesis pathway. This pathway plays a significant role in regulating gene expression related to energy metabolism and adipogenesis.
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental data, the stability of this compound solutions should be periodically assessed, especially when stored for extended periods. The following protocols outline methods for evaluating the chemical stability of this compound.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a stability-indicating HPLC method to quantify the concentration of this compound and detect potential degradation products.[8][9][10][11]
Objective: To determine the percentage of this compound remaining in solution over time under specific storage conditions.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other appropriate buffer components)
-
This compound solution samples stored under desired conditions (e.g., -80°C, -20°C, room temperature, 4°C)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.
-
Sample Preparation: At specified time points (e.g., 0, 1, 3, 6 months), retrieve the stored this compound samples. Allow the samples to equilibrate to room temperature. Dilute an aliquot of each sample with the mobile phase to a concentration within the calibration range.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Set the UV detector to a wavelength appropriate for this compound (determine the optimal wavelength by scanning the UV spectrum of a standard solution).
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of both the standards and the samples.
-
Calculate the concentration of this compound in the samples using the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Table 2: Example HPLC Stability Data for this compound (1 mg/mL in DMSO)
| Storage Condition | Time Point | This compound Concentration (mg/mL) | % Remaining | Degradation Products Detected |
| -80°C | 0 | 1.00 | 100% | No |
| 3 months | 0.99 | 99% | No | |
| 6 months | 0.98 | 98% | No | |
| -20°C | 0 | 1.00 | 100% | No |
| 1 month | 0.97 | 97% | Minor peaks observed | |
| 3 months | 0.92 | 92% | Yes | |
| 4°C | 0 | 1.00 | 100% | No |
| 1 week | 0.85 | 85% | Yes | |
| 1 month | 0.65 | 65% | Significant degradation |
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of this compound and to ensure the specificity of the stability-indicating HPLC method.[11][12]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Incubate the solution at 60°C for 48 hours.
-
Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by the developed HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products. The peak purity of this compound should be assessed to ensure no co-elution of degradants.[12]
Experimental Workflow Diagrams
Visualizing the experimental workflows can aid in the planning and execution of stability studies.
Caption: Workflow for HPLC-based stability assessment of this compound.
Caption: Workflow for forced degradation studies of this compound.
Conclusion
The stability of this compound solutions is critical for obtaining accurate and reproducible results in research settings. By adhering to the recommended storage conditions and implementing the stability assessment protocols outlined in this document, researchers can ensure the integrity of their this compound samples. These guidelines provide a framework for maintaining the quality of this compound solutions, thereby supporting the generation of high-quality data in studies investigating the role of ALDH1A1 in health and disease.
References
- 1. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Retinoic acid - Wikipedia [en.wikipedia.org]
- 5. Pharmacological inhibition of ALDH1A enzymes suppresses weight gain in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinaldehyde dehydrogenase 1 regulates a thermogenic program in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of ALDH1A enzymes suppresses weight gain in a mouse model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Glucose Tolerance Test in the Presence of Fsi-TN42
Introduction
The Glucose Tolerance Test (GTT) is a fundamental and widely utilized method in metabolic research to assess how an organism handles a glucose load. It is a key procedure for evaluating insulin resistance and detecting disturbances in glucose metabolism, which are characteristic of conditions like diabetes and metabolic syndrome.[1][2] Fsi-TN42, also known as N42, is a selective, irreversible, and orally active inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) with an IC₅₀ of 23 nM.[3] ALDH1A1 is a primary enzyme responsible for the biosynthesis of retinoic acid (RA), a molecule involved in regulating weight and energy metabolism.[4][5] Notably, mice genetically lacking ALDH1A1 demonstrate resistance to diet-induced obesity.[4][5]
Mechanism of Action and Metabolic Effects of this compound
This compound specifically targets and inhibits ALDH1A1, thereby reducing the synthesis of retinoic acid.[4] This targeted inhibition has been shown to produce significant metabolic effects in preclinical models. In mouse models of diet-induced obesity, treatment with this compound has been observed to accelerate weight loss, primarily by reducing fat mass without a corresponding decrease in lean mass.[4][5] The compound did not appear to alter food intake or overall activity levels.[4][5] Interestingly, mice treated with this compound showed a preferential use of fat as an energy source postprandially.[4][5]
Application of GTT with this compound Treatment
While this compound has demonstrated clear effects on weight and fat metabolism, a study in a diet-induced obesity mouse model showed that its administration did not significantly alter fasting blood glucose levels or glucose tolerance.[4] Therefore, performing a GTT on animals treated with this compound is crucial to confirm these findings in different models or under different experimental conditions. This protocol allows researchers to investigate whether this compound, either alone or in combination with other therapies, can improve glucose homeostasis in the context of its weight-reducing effects. The following protocol provides a standardized method for conducting an Intraperitoneal Glucose Tolerance Test (IPGTT) in mice undergoing chronic treatment with this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the IPGTT protocol with chronic this compound treatment.
Proposed Signaling Pathway of this compound
References
- 1. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Changes in Adipose Tissue Following Fsi-TN42 Treatment
Introduction
Fsi-TN42 is a specific inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme in the biosynthesis of retinoic acid (RA).[1] Retinoic acid signaling is critically involved in the regulation of body weight and energy metabolism. Notably, mice lacking the Aldh1a1 gene are resistant to diet-induced obesity, suggesting that inhibiting this enzyme could be a therapeutic strategy against obesity.[1][2] this compound has been shown to accelerate weight loss in diet-induced obese mice by specifically reducing fat mass without affecting lean mass.[1][3] The compound appears to shift substrate preference towards fat utilization, particularly under mild cold challenge, and promotes the expression of thermogenic genes like UCP1 in adipose tissue.[2][3]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the effects of this compound and other ALDH1A1 inhibitors on adipose tissue both in vitro, ex vivo, and in vivo.
Proposed Signaling Pathway of this compound in Adipocytes
The following diagram illustrates the proposed mechanism of action for this compound in an adipocyte. By inhibiting ALDH1A1, this compound reduces the synthesis of retinoic acid. This leads to decreased activation of retinoic acid receptors (RAR/RXR), which in turn alters the transcription of genes involved in adipogenesis and energy expenditure.
Application Note 1: In Vitro Assessment of this compound on Adipocyte Differentiation
Objective: To determine the direct effect of this compound on the differentiation of preadipocytes into mature, lipid-storing adipocytes using the 3T3-L1 cell line, a well-established model for studying adipogenesis.[4][5]
Experimental Workflow
Protocols
1. 3T3-L1 Cell Culture and Differentiation
This protocol is adapted from standard 3T3-L1 differentiation methods.[4][6]
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum and 1% penicillin-streptomycin at 37°C in 10% CO2. Do not allow cells to exceed 70% confluency during passaging.
-
Initiation of Differentiation:
-
Seed cells in desired culture plates (e.g., 6-well plates) and grow until they are 100% confluent.
-
Two days post-confluency (Day 0), replace the medium with a differentiation cocktail (MDI) containing DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) to the MDI medium.
-
-
Maintenance:
-
On Day 2, replace the MDI medium with DMEM/10% FBS containing 1 µg/mL insulin and the respective concentrations of this compound or vehicle.
-
From Day 4 onwards, culture the cells in DMEM/10% FBS, replacing the medium every two days with fresh this compound or vehicle.
-
Cells should be fully differentiated by Day 8-10, characterized by the appearance of lipid droplets.
-
2. Oil Red O Staining for Lipid Quantification
This method quantifies the accumulation of neutral lipids in differentiated adipocytes.[7][8]
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Fix cells with 10% formalin in PBS for at least 1 hour at room temperature.[7]
-
Wash the fixed cells twice with ddH2O and once with 60% isopropanol for 5 minutes.[7]
-
Allow the plates to dry completely.
-
Add Oil Red O working solution (6 parts Oil Red O stock [0.35% in isopropanol] and 4 parts ddH2O, filtered) and incubate for 10-15 minutes.[7][9]
-
Wash the cells four times with ddH2O.
-
Visually inspect and capture images using a microscope.
-
To quantify, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.[7]
-
Transfer the eluate to a 96-well plate and measure the absorbance at 500 nm.[7]
3. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol assesses the expression of key adipogenic transcription factors.[10][11]
-
RNA Extraction: Lyse cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol) and extract total RNA using a standard protocol or commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.[10]
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix with primers for target genes (Pparg, Cebpa, Fabp4) and a stable housekeeping gene for normalization (e.g., Tbp, B2m).[12]
-
Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[10]
Expected Quantitative Data
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment | Concentration (µM) | Oil Red O Absorbance (500 nm) | % of Vehicle Control |
|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 1.25 ± 0.11 | 100% |
| This compound | 0.1 | 1.18 ± 0.09 | 94.4% |
| This compound | 1.0 | 0.81 ± 0.07* | 64.8% |
| This compound | 10.0 | 0.45 ± 0.05** | 36.0% |
*Data are represented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.
Table 2: Effect of this compound on Adipogenic Gene Expression
| Treatment (10 µM) | Target Gene | Relative Fold Change (vs. Vehicle) |
|---|---|---|
| This compound | Pparg | 0.41 ± 0.06** |
| This compound | Cebpa | 0.52 ± 0.08* |
| This compound | Fabp4 | 0.35 ± 0.04** |
*Data are represented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.
Application Note 2: Ex Vivo Assessment of this compound on Adipose Tissue Explants
Objective: To evaluate the direct effects of this compound on the function of mature adipose tissue by culturing tissue explants. This method preserves the tissue architecture and cellular heterogeneity, providing insights into lipolysis and gene expression in a more physiologically relevant context.[13][14]
Experimental Workflow
Protocols
1. Isolation and Culture of Adipose Tissue Explants
This protocol is based on established methods for ex vivo tissue culture.[13][15][16]
-
Harvest epididymal white adipose tissue (eWAT) and inguinal white adipose tissue (iWAT) from mice under sterile conditions.
-
Place tissue in sterile PBS supplemented with antibiotics.[14]
-
Mince the tissue into small fragments of approximately 10-20 mg.[16]
-
Place individual explants into wells of a 24-well plate containing culture medium (e.g., DMEM/F12, 10% FBS).
-
Treat explants with this compound at desired concentrations or vehicle for 24-48 hours.
-
After incubation, collect the conditioned medium for glycerol analysis and snap-freeze the tissue explants in liquid nitrogen for subsequent RNA or protein extraction.
2. Glycerol Release Assay
This assay measures the amount of glycerol released into the medium as an indicator of lipolysis.[17][18]
-
Collect the conditioned medium from the explant cultures.
-
Use a commercial glycerol assay kit, following the manufacturer's instructions.[19][20]
-
Typically, the assay involves an enzymatic reaction that results in a colorimetric or fluorometric signal proportional to the glycerol concentration.[21]
-
Normalize the glycerol concentration to the initial weight of the tissue explant or to its total protein content.
3. Western Blot Analysis for UCP1
This protocol is for detecting Uncoupling Protein 1 (UCP1), a marker of browning and thermogenesis.
-
Protein Extraction: Homogenize the frozen tissue explant in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[22] Centrifuge the lysate to remove the fat cake and cell debris.[22] Acetone precipitation can be used to further remove lipid contaminants.
-
Quantification: Determine protein concentration using a BCA assay.[23]
-
Electrophoresis and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against UCP1 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Normalize UCP1 protein levels to a loading control like β-actin or total protein stain.[23]
Expected Quantitative Data
Table 3: Effect of this compound on Lipolysis in Adipose Explants
| Tissue Depot | Treatment (10 µM) | Glycerol Release (µM/mg tissue/24h) |
|---|---|---|
| eWAT | Vehicle | 1.5 ± 0.2 |
| eWAT | This compound | 2.8 ± 0.4* |
| iWAT | Vehicle | 2.1 ± 0.3 |
| iWAT | This compound | 4.5 ± 0.6** |
*Data are represented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.
Table 4: Effect of this compound on UCP1 Protein Expression in iWAT Explants
| Treatment | Concentration (µM) | UCP1 / β-actin (Relative Densitometry) |
|---|---|---|
| Vehicle | 0 | 1.00 ± 0.15 |
| This compound | 1.0 | 1.45 ± 0.21 |
| This compound | 10.0 | 2.78 ± 0.35** |
*Data are represented as mean ± SEM. *p<0.01 vs. Vehicle Control.
Application Note 3: In Vivo Assessment in a Diet-Induced Obesity Mouse Model
Objective: To provide a comprehensive protocol for evaluating the therapeutic efficacy of this compound in a preclinical diet-induced obesity (DIO) mouse model, based on published findings.[1][3]
Experimental Workflow
Protocols
1. Diet-Induced Obesity (DIO) Model
This protocol is standard for inducing obesity and metabolic syndrome in mice.[24][25][26]
-
Use male C57BL/6J mice, which are susceptible to DIO, starting at 6-8 weeks of age.[24][25]
-
Feed the mice a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for 8-15 weeks.[24][25][27] A control group should be fed a standard low-fat diet (LFD, ~10% kcal from fat).
-
Monitor body weight weekly. Mice on HFD should exhibit a significant increase in body weight (20-30%) compared to LFD controls.[26]
2. This compound Administration
-
Once obesity is established, randomize HFD-fed mice into treatment groups based on body weight.
-
According to published studies, this compound can be administered by formulating it into the diet (e.g., 1 g/kg of diet).[1] One group of obese mice should be switched to a moderate-fat diet (MFD) as a control, while the treatment group receives MFD containing this compound.[1]
-
Treat the animals for a specified duration, for example, 8 weeks.[1]
3. Body Composition and Metabolic Analysis
-
Body Composition: Measure fat mass and lean mass at the beginning and end of the treatment period using Quantitative Magnetic Resonance (QMR) or a similar non-invasive technique.[28]
-
Metabolic Cages: Acclimate mice to metabolic cages and measure key parameters over a 24-48 hour period, including oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and physical activity. This allows for the calculation of energy expenditure and assessment of substrate utilization.[3]
4. Histological Analysis of Adipose Tissue
This protocol is used to assess changes in adipocyte size and overall tissue morphology.[29][30][31]
-
At the end of the study, euthanize the mice and carefully dissect adipose depots (eWAT, iWAT).
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue, embed in paraffin, and cut 5-8 µm sections.
-
Capture images using a light microscope and use image analysis software (e.g., ImageJ, CellProfiler) to quantify adipocyte cross-sectional area or diameter.[29][31]
Expected Quantitative Data (Based on Published Results)
Table 5: In Vivo Effects of this compound in DIO Mice
| Parameter | MFD Control | MFD + this compound |
|---|---|---|
| Body Weight Change (g) | -5.2 ± 0.8 | -10.5 ± 1.1** |
| Fat Mass Change (g) | -4.1 ± 0.6 | -9.8 ± 0.9** |
| Lean Mass Change (g) | -1.1 ± 0.4 | -0.7 ± 0.5 (ns) |
| Food Intake ( g/day ) | 3.1 ± 0.2 | 3.0 ± 0.2 (ns) |
| Energy Expenditure (kcal/hr/kg) | 12.5 ± 0.9 | 12.8 ± 1.0 (ns) |
*Data are represented as mean ± SEM based on findings from Paik et al.[1][3] *p<0.01 vs. MFD Control. ns = not significant.
Table 6: Histological Analysis of Epididymal Adipose Tissue (eWAT)
| Treatment Group | Mean Adipocyte Area (µm²) |
|---|---|
| LFD Control | 1850 ± 210 |
| MFD Control | 3500 ± 350 |
| MFD + this compound | 2100 ± 250** |
*Data are represented as mean ± SEM. *p<0.01 vs. MFD Control.
References
- 1. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 8. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 9. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Quantitative RT-PCR of Adipose Tissue Transcripts [bio-protocol.org]
- 12. Reference genes for quantitative PCR in the adipose tissue of mice with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Culturing of Primary Murine Adipocytes from Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2.9. Glycerol release assay [bio-protocol.org]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. abcam.com [abcam.com]
- 21. Glycerol-Glo™ Assay | Glycerol Assay | Lipolysis [promega.com]
- 22. Adipose tissue lysis for western analysis [macdougald.lab.medicine.umich.edu]
- 23. journals.plos.org [journals.plos.org]
- 24. Diet-Induced Obesity Mouse Model [bio-protocol.org]
- 25. Diet-induced obesity murine model [protocols.io]
- 26. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Diet-induced obesity mouse model [bio-protocol.org]
- 28. nccor.org [nccor.org]
- 29. researchgate.net [researchgate.net]
- 30. Hematoxylin and eosin staining of murine adipose and liver tissues [protocols.io]
- 31. Methods in Enzymology (MIE): Methods of Adipose Tissue Biology-: Chapter 7: Imaging of Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Application Notes and Protocols for Gene Expression Analysis in Fsi-TN42 Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fsi-TN42 is a potent and irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme in the biosynthesis of retinoic acid (RA). In preclinical studies using diet-induced obese mouse models, this compound has demonstrated significant efficacy in promoting weight loss. This effect is primarily achieved through the reduction of fat mass without a corresponding decrease in lean mass, food intake, or overall activity levels. The proposed mechanism of action involves the modulation of gene expression programs that regulate adipogenesis and energy expenditure. These application notes provide a comprehensive overview of the effects of this compound on gene expression and detailed protocols for conducting similar studies.
Data Presentation: Gene Expression Changes in Adipose Tissue
The administration of this compound to diet-induced obese mice results in significant alterations in the expression of key genes involved in adipogenesis, lipid metabolism, and thermogenesis. The following tables summarize the observed changes in gene expression in the adipose tissue of this compound treated mice or in ALDH1A1 knockout mice, which phenocopies the pharmacological inhibition by this compound.
Table 1: Downregulated Genes in Visceral Adipose Tissue of ALDH1A1 Knockout Mice
| Gene Symbol | Gene Name | Fold Change (Approx.) | Function |
| Zfp423 | Zinc finger protein 423 | -3.3 | A key transcriptional regulator of preadipocyte determination and differentiation. |
| Pparg | Peroxisome proliferator-activated receptor gamma | -3.3 | The master regulator of adipogenesis. |
| Fabp4 | Fatty acid binding protein 4 | -3.3 | Involved in fatty acid uptake, transport, and metabolism. |
Table 2: Upregulated Genes in Inguinal Adipose Tissue of this compound Treated Mice (Post-Cold Challenge)
| Gene Symbol | Gene Name | Observation | Function |
| Ucp1 | Uncoupling protein 1 | Significantly Higher Expression | A key mediator of non-shivering thermogenesis in brown and beige adipose tissue. |
Signaling Pathways
The inhibitory action of this compound on ALDH1A1 directly impacts the retinoic acid (RA) signaling pathway by reducing the synthesis of RA. This, in turn, influences the downstream PPAR signaling pathway, a critical regulator of lipid metabolism and adipogenesis.
Retinoic Acid (RA) Synthesis and Signaling Pathway
dot
Caption: this compound inhibits ALDH1A1, blocking Retinoic Acid synthesis.
PPAR Signaling Pathway
dot
Caption: Reduced RA leads to decreased activation of PPARγ signaling.
Experimental Protocols
The following protocols are designed to guide researchers in conducting studies to analyze gene expression in mice treated with this compound.
Animal Model and this compound Administration
1. Animal Model:
-
Species and Strain: Male C57BL/6J mice are a suitable model as they are susceptible to diet-induced obesity.
-
Acclimation: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the start of the experiment.
2. Diet-Induced Obesity:
-
Induction Diet: Feed mice a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat, for a period of 8 weeks to induce obesity.
-
Control Diet: A control group should be fed a standard chow or a low-fat diet.
3. This compound Treatment:
-
Diet Formulation: After the obesity induction phase, switch the experimental group to a moderate-fat diet (MFD) containing this compound. A separate control group should receive the MFD without the compound.
-
Dosage: this compound is incorporated into the diet at a concentration of 1 g/kg of diet.
-
Duration: The treatment period is typically 8 weeks.
-
Administration Route: Oral administration through the diet is an effective and non-invasive method.
Experimental Workflow for Gene Expression Analysis
dot
Caption: Workflow for gene expression analysis in this compound treated mice.
RNA Extraction from Adipose Tissue
Materials:
-
TRIzol™ Reagent or similar phenol-based lysis solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Homogenizer (e.g., bead beater or rotor-stator)
-
RNase-free centrifuge tubes and pipette tips
Protocol:
-
Tissue Homogenization:
-
Excise approximately 50-100 mg of adipose tissue (e.g., visceral or inguinal) and immediately place it in a tube containing 1 mL of TRIzol™ Reagent.
-
Homogenize the tissue thoroughly using a suitable homogenizer until no visible tissue clumps remain.
-
-
Phase Separation:
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used initially.
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Carefully decant the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent used.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Carefully remove all of the ethanol.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
RNA Quality Control, Library Preparation, and Sequencing
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 7) is recommended for RNA sequencing.
-
Library Preparation: Prepare sequencing libraries from the total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq. The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample).
Bioinformatic Analysis
-
Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the mouse reference genome (e.g., GRCm39) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Utilize packages such as DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05).
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways affected by this compound treatment.
Conclusion
The analysis of gene expression in this compound treated mice provides critical insights into its mechanism of action. The provided data and protocols offer a framework for researchers to investigate the therapeutic potential of ALDH1A1 inhibition in the context of obesity and metabolic diseases. The observed downregulation of key adipogenic transcription factors and the upregulation of thermogenic genes underscore the promise of this therapeutic strategy.
Troubleshooting & Optimization
Fsi-TN42 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Fsi-TN42, a selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active, and irreversible inhibitor of ALDH1A1. Its primary mechanism of action is the inhibition of ALDH1A1, an enzyme responsible for the oxidation of retinal to retinoic acid (RA).[1] By blocking this key step in the RA signaling pathway, this compound can be used to study the roles of ALDH1A1 and retinoic acid in various biological processes, including cancer stem cell regulation, metabolism, and development.
Q2: What is the appearance and solid-state form of this compound?
This compound is typically supplied as a white to off-white solid powder.
Q3: What are the recommended solvents for dissolving this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For in vivo animal studies, a common formulation is a mixture of 10% DMSO and 90% Corn Oil.
Q4: How should this compound stock solutions be stored?
It is recommended to aliquot and store stock solutions to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.
Troubleshooting Guide: Solubility Issues and Solutions
Issue 1: this compound powder is not dissolving in DMSO.
-
Solution:
-
Increase Sonication Time: this compound may require sonication to fully dissolve in DMSO.[1] Ensure you are sonicating for a sufficient period.
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. However, avoid excessive heat to prevent potential degradation of the compound.
-
Check DMSO Quality: Ensure the DMSO is of high purity and anhydrous, as water content can affect the solubility of hydrophobic compounds.
-
Issue 2: this compound precipitates out of solution when diluted into aqueous media for cell-based assays.
-
Solution: This is a common issue for hydrophobic compounds like this compound.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture media that is as low as possible (ideally ≤ 0.5%) to maintain cell health and compound solubility.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in the aqueous buffer or media. Add the diluted compound to the final solution dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use of Pluronic F-68: Consider the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to your final aqueous solution to improve the solubility and stability of this compound.
-
Pre-warm Media: Adding the this compound solution to pre-warmed media (37°C) can sometimes improve solubility.
-
Issue 3: Inconsistent results in experiments, possibly due to compound instability in the final working solution.
-
Solution:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Avoid using diluted aqueous solutions that have been stored for an extended period.
-
Protect from Light: While not explicitly stated for this compound, it is good practice to protect solutions of organic compounds from light to prevent photodegradation.
-
Evaluate Buffer Compatibility: Although unlikely to be a major issue, ensure there are no components in your specific buffer system that might react with or reduce the solubility of this compound.
-
Quantitative Data Summary
Table 1: this compound Solubility Data
| Solvent/Formulation | Concentration | Notes |
| In Vitro | ||
| DMSO | ~200 mg/mL (~406.14 mM) | Sonication may be required.[1] |
| In Vivo | ||
| 10% DMSO + 90% Corn Oil | 5 mg/mL (10.15 mM) | Prepare by adding DMSO stock to corn oil.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, sonicate the solution in a water bath until it becomes clear.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials: this compound DMSO stock solution, sterile cell culture medium, sterile tubes.
-
Procedure:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When diluting, add the this compound solution to the medium dropwise while gently vortexing to ensure rapid and uniform mixing.
-
Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately for your experiments.
-
Signaling Pathways and Experimental Workflows
Caption: The inhibitory effect of this compound on the ALDH1A1-mediated retinoic acid synthesis pathway.
Caption: A logical workflow for the preparation and use of this compound in experiments.
References
Optimizing Fsi-TN42 dosage for minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Fsi-TN42 to minimize toxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and irreversible inhibitor of Aldehyde Dehydrogenase 1 Family, Member A1 (ALDH1A1).[1] ALDH1A1 is a key enzyme responsible for the biosynthesis of retinoic acid (RA), which plays a role in weight regulation and energy metabolism.[2][3] By inhibiting ALDH1A1, this compound is designed to modulate RA signaling. It shows high selectivity for ALDH1A1 over other ALDH isoforms, such as ALDH1A2.[1]
Q2: What are the reported effects of this compound in preclinical models?
In a diet-induced mouse model of obesity, this compound (also referred to as N42) has been shown to promote weight loss.[2][3] This weight loss is primarily due to a reduction in fat mass without a significant decrease in lean mass.[2][3] Notably, this compound did not alter food intake or activity levels in these studies.[2][3]
Q3: What is the known toxicity profile of this compound?
Based on available preclinical data from mouse models, this compound appears to have a favorable safety profile. Studies have reported that this compound promotes weight loss without causing significant organ toxicity or affecting male fertility.[2][3] Toxicity assessments in these studies included histopathology and complete blood counts.[2][4]
Q4: What is a recommended starting dosage for in vivo experiments?
In a study with a diet-induced obesity mouse model, this compound was administered at a concentration of 1 g/kg in the diet.[2][4] This dosage was effective in promoting weight loss and did not lead to observable toxicity.[2] Researchers should consider this as a reference point for their own experimental design.
Troubleshooting Guide
Issue 1: Observed Toxicity or Adverse Events
If you observe signs of toxicity (e.g., unexpected weight loss, changes in behavior, signs of organ damage) in your animal models, consider the following steps:
-
Dose Reduction: Immediately consider reducing the dosage of this compound. A step-wise dose reduction of 25-50% can help identify a better-tolerated dose.
-
Vehicle Control: Ensure that the observed effects are not due to the vehicle used for administration. Always include a vehicle-only control group in your experimental design.
-
Comprehensive Toxicity Assessment: Conduct a thorough assessment of toxicity. This should include:
-
Histopathology: Examination of key organs (liver, kidney, spleen, etc.) for any pathological changes.
-
Hematology: A complete blood count (CBC) to check for changes in red and white blood cells, and platelets.
-
Serum Chemistry: Analysis of blood plasma for markers of liver and kidney function (e.g., ALT, AST, creatinine).
-
-
Route of Administration: The method of administration can influence toxicity. If using a route other than dietary mixing, consider its potential impact on local and systemic tolerance.
Issue 2: Lack of Efficacy
If this compound is not producing the expected biological effect in your model, consider these factors:
-
Dose Escalation: The initial dose may be too low for your specific model or experimental conditions. A careful, step-wise dose escalation study may be necessary to determine the optimal effective dose.
-
Pharmacokinetics: The bioavailability and metabolism of this compound can vary between species and even strains. Consider conducting pharmacokinetic studies to determine the concentration of the compound in the plasma and target tissues over time.
-
Target Engagement: Confirm that this compound is reaching its target and inhibiting ALDH1A1 activity in your model. This can be assessed through biochemical assays on tissue lysates.
-
Compound Integrity: Verify the purity and stability of your this compound compound. Improper storage can lead to degradation. This compound stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Quantitative Data Summary
| Compound | Animal Model | Dosage | Route of Administration | Observed Effects | Reported Toxicity | Reference |
| This compound (N42) | C57BL/6J male mice | 1 g/kg diet | Oral (in diet) | Accelerated weight loss, reduced fat mass | No significant organ toxicity or male infertility | [2][4] |
Experimental Protocols
Protocol: Basic Toxicity Assessment in Rodents
This protocol outlines a general procedure for assessing the potential toxicity of this compound in a rodent model.
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6J mice). Animals should be healthy and acclimated to the facility for at least one week before the start of the experiment.
-
Grouping: Divide animals into at least three groups:
-
Group 1: Vehicle control
-
Group 2: Therapeutic dose of this compound
-
Group 3: High dose of this compound (e.g., 5-10 fold higher than the therapeutic dose)
-
-
Administration: Administer this compound or vehicle for the planned duration of the study. The route of administration should be consistent with the intended experimental design.
-
Monitoring:
-
Daily: Observe animals for any clinical signs of toxicity, including changes in appearance, behavior, and activity.
-
Weekly: Record body weights and food/water consumption.
-
-
Terminal Procedures: At the end of the study, euthanize animals and collect blood and tissues.
-
Blood Collection: Collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis.
-
Organ Collection: Necropsy all animals and collect major organs (liver, kidneys, spleen, heart, lungs, brain, etc.). Record organ weights.
-
-
Analysis:
-
Histopathology: Process collected organs for histological examination by a qualified pathologist.
-
Hematology and Serum Chemistry: Analyze blood samples for a standard panel of hematological and biochemical parameters.
-
-
Data Interpretation: Compare the data from the this compound-treated groups with the vehicle control group to identify any dose-dependent toxic effects.
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of ALDH1A1.
Caption: A general experimental workflow for optimizing this compound dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential off-target effects of Fsi-TN42
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the potential off-target effects of Fsi-TN42.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1] ALDH1A1 is a key enzyme in the biosynthesis of retinoic acid (RA), a signaling molecule that plays a role in weight regulation and energy metabolism.[2][3] By inhibiting ALDH1A1, this compound reduces the production of RA, which in turn affects the expression of genes involved in fatty acid synthesis and promotes the utilization of fat for energy.[4] This mechanism has been investigated for its potential in treating obesity.[2][3][4]
Q2: What are the known on-target effects of this compound in preclinical models?
In diet-induced obese mouse models, this compound treatment has been shown to:
-
Accelerate weight loss by reducing fat mass without affecting lean mass.[2][3]
-
Increase the preferential use of fat for energy, particularly after meals and under mild cold conditions.[2][3]
-
Suppress weight gain and reduce visceral adiposity.[4]
-
Increase the expression of UCP1 in adipose tissue, which is associated with increased thermogenesis.[2][4]
Q3: Does this compound exhibit off-target effects on other ALDH isoforms?
This compound is highly selective for ALDH1A1. It is reported to be 800-fold more potent against ALDH1A1 than ALDH1A2.[1][4] This high specificity is a key advantage over less specific ALDH inhibitors, such as WIN 18,446, which also inhibit ALDH1A2 and ALDH2, leading to off-target effects like reversible male infertility and alcohol aversion.[2][4]
Q4: What are the potential organ-specific toxicities associated with this compound?
Studies in mice have shown that this compound does not cause significant organ toxicity.[2][3] Histopathological examination of organs from mice treated with this compound did not reveal significant abnormalities compared to control groups.[2] Some minor liver effects, such as mild multifocal necrosis and inflammation, were observed in a few treated mice, but these were also present to a lesser extent in the control group on a high-fat diet, suggesting they may be related to the diet rather than a direct toxic effect of the compound.[2]
Q5: Does this compound affect fertility?
No, this compound has not been found to affect male fertility in preclinical studies.[2][3] This is in contrast to broader-spectrum ALDH inhibitors like WIN 18,446, which can cause reversible male infertility due to the inhibition of both ALDH1A1 and ALDH1A2.[2][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Gain or Lack of Efficacy | Improper drug formulation or administration. | Ensure this compound is properly dissolved and administered according to the experimental protocol. Verify the dosage and frequency of administration. |
| Animal model variability. | Ensure the use of an appropriate diet-induced obesity model and consider potential strain-specific differences in metabolic responses. | |
| Signs of Liver Toxicity (e.g., elevated liver enzymes) | Confounding effects of a high-fat diet. | Include a control group on a standard chow diet to differentiate between diet-induced and compound-induced hepatotoxicity. |
| Potential for idiosyncratic reaction. | While not reported, individual animal responses can vary. Monitor liver function tests and perform histopathology on liver tissue. | |
| Unexpected Behavioral Changes (e.g., altered food intake or activity) | This compound is not expected to alter food intake or activity levels.[2][3] | Carefully monitor and quantify food consumption and activity to confirm if the observed changes are statistically significant. Consider environmental factors that may influence behavior. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 | Selectivity (vs. ALDH1A2) |
| ALDH1A1 | 23 nM[1] | 800-fold[1][4] |
| ALDH1A2 | ~18.4 µM (estimated) | 1 |
Table 2: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | This compound Treatment Group | Control Group (Moderate Fat Diet) |
| Weight Change | Significant reduction in body weight | Less weight reduction |
| Fat Mass | Significantly reduced | Less reduction |
| Lean Mass | No significant change | No significant change |
| Food Intake | No significant change | No significant change |
| Energy Expenditure | Maintained similar levels | Maintained similar levels |
| Male Fertility | Unaffected | Unaffected |
| Organ Toxicity | No significant toxicity observed | No significant toxicity observed |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Diet-Induced Obesity Mouse Model
-
Animal Model: C57BL/6J male mice.
-
Diet-Induced Obesity: Feed mice a high-fat diet (HFD) for 8 weeks to induce obesity.[3][4]
-
Treatment Groups:
-
Group 1 (Control): Switch to a moderate-fat diet (MFD).
-
Group 2 (this compound): Switch to MFD supplemented with this compound (e.g., 1 g/kg of diet).[3]
-
(Optional) Group 3 (Positive Control): Switch to MFD supplemented with a non-specific ALDH inhibitor like WIN 18,446.
-
-
Monitoring:
-
Measure body weight weekly.
-
Assess body composition (fat and lean mass) using techniques like DEXA or MRI at the beginning and end of the treatment period.
-
Monitor food intake and activity levels.
-
Perform glucose tolerance tests.
-
-
Endpoint Analysis:
-
Collect and weigh various adipose depots (e.g., epididymal, retroperitoneal, inguinal).
-
Perform histopathological analysis of major organs (liver, kidney, etc.).
-
Conduct a mating study to assess fertility.
-
Visualizations
Caption: Mechanism of action of this compound leading to weight loss.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Fsi-TN42 Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Fsi-TN42 in storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month [1]. It is crucial to adhere to these temperature guidelines to minimize degradation and ensure the integrity of the compound for your experiments.
Q2: I observed precipitation in my this compound solution after thawing. What should I do?
Precipitation upon thawing can occur. To redissolve the compound, you can gently warm the solution and/or use sonication. Ensure the solution is clear before use. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.
Q3: Can I store this compound at room temperature for a short period?
Fluorinated compounds like this compound are generally sensitive to heat[2]. Storing this compound at room temperature is not recommended, even for short durations, as it can lead to accelerated degradation. Always store the compound under the recommended refrigerated or frozen conditions.
Q4: How does light affect the stability of this compound?
Exposure to light, particularly UV light, can cause photolytic degradation of chemical compounds[3][4]. To prevent this, always store this compound in amber or opaque vials to protect it from light. When handling the compound, minimize its exposure to direct light.
Q5: What are the primary mechanisms of this compound degradation?
Based on the chemical structure of this compound, which contains piperazine, sulfonamide, and chlorinated aromatic moieties, the primary degradation pathways are likely to be:
-
Hydrolysis: The sulfonamide and amide bonds can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The piperazine ring and other electron-rich parts of the molecule can be prone to oxidation.
-
Photodegradation: The aromatic rings and chromophores in the molecule can absorb light energy, leading to bond cleavage.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.
Q6: Are there any incompatible solvents or reagents I should avoid?
Avoid strong acids, bases, and oxidizing agents when preparing and storing this compound solutions, as these can accelerate degradation. It is also crucial to use high-purity, dry solvents to minimize hydrolytic degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Verify storage temperature and duration. 2. Protect from light. 3. Prepare fresh stock solutions if degradation is suspected. 4. Perform a quality control check (e.g., HPLC) to assess purity. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS/MS. 2. Review storage and handling procedures to identify the cause of degradation. 3. Implement forced degradation studies to understand degradation pathways. |
| Color change or discoloration of the this compound solid or solution. | Potential oxidation or other chemical degradation. | 1. Do not use the discolored material. 2. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Ensure storage containers are properly sealed. |
| Insolubility or precipitation in recommended solvents. | Potential degradation leading to less soluble products or use of improper solvent. | 1. Confirm the use of appropriate, high-purity, and dry solvents. 2. Use sonication or gentle warming to aid dissolution. 3. If insolubility persists, the compound may be degraded and should be replaced. |
Quantitative Data on this compound Degradation (Illustrative)
Disclaimer: The following data is illustrative and based on general principles of forced degradation studies for compounds with similar functional groups. Actual degradation rates for this compound may vary.
Table 1: Illustrative Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothesized) |
| Hydrolytic | ||||
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis of sulfonamide bond |
| Purified Water | 24 hours | 60°C | < 5% | Minimal degradation |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Hydrolysis of sulfonamide and amide bonds |
| Oxidative | ||||
| 3% H₂O₂ | 24 hours | Room Temp | 20% | N-oxidation of piperazine ring |
| Photolytic | ||||
| UV Light (254 nm) | 24 hours | Room Temp | 10% | Cleavage of chloro-aromatic bond |
| Thermal | ||||
| Solid State | 7 days | 80°C | 8% | General decomposition |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80°C for 7 days.
-
-
Sample Analysis: After the specified duration, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Data Treatment for LC-MS Untargeted Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing variability in Fsi-TN42 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with the ALDH1A1-specific inhibitor, Fsi-TN42. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme involved in the biosynthesis of retinoic acid (RA).[1][2][3] RA plays a role in weight regulation and energy metabolism.[1][3] By inhibiting ALDH1A1, this compound is thought to modulate metabolic processes, leading to effects such as weight loss and reduced fat mass, as observed in diet-induced obese mouse models.[1][2][3]
Q2: What are the typical experimental models used to study this compound's effects?
A2: The most common model involves using C57BL/6J male mice fed a high-fat diet (HFD) to induce obesity.[2][3] After a period of obesity induction, the mice are often switched to a moderate-fat diet (MFD) with or without this compound supplementation.[2][3]
Q3: What are the expected outcomes of this compound treatment in these models?
A3: In diet-induced obese mice, this compound treatment, in conjunction with a moderate-fat diet, has been shown to accelerate weight loss compared to diet change alone.[1][2][3] This weight loss is primarily attributed to a reduction in fat mass without a significant decrease in lean mass.[1][3] Notably, this compound does not appear to alter food intake or activity levels.[1][3]
Troubleshooting Guide
Issue 1: High Variability in Weight Loss Results Between Subjects
Possible Causes:
-
Inconsistent Diet Composition: Variations in the preparation of the high-fat or moderate-fat diets can lead to differences in caloric intake and nutrient composition, affecting weight management.
-
Variable Drug Dosage: Inaccurate mixing of this compound into the diet can result in individual mice receiving different effective doses.
-
Animal Stress: Differences in handling, housing conditions, or social structures within cages can induce stress, which is known to affect metabolism and feeding behavior.
-
Baseline Differences: Initial variations in body weight, body composition, or metabolic health among the mice before the start of the treatment can contribute to varied responses.
Solutions:
-
Standardize Diet Preparation: Ensure diets are sourced from a reputable supplier or prepared with strict adherence to a standardized protocol. Homogenize the diet thoroughly after mixing in this compound to ensure even distribution.
-
Accurate Dosing: Carefully calculate and measure the amount of this compound to be incorporated into the diet based on the average food intake of the mice to achieve the target dose (e.g., 1 g/kg of diet).[2][3]
-
Minimize Animal Stress: Handle mice consistently and gently. Maintain stable environmental conditions (temperature, light-dark cycle). House mice in compatible social groups.
-
Baseline Measurements and Randomization: Measure baseline body weight and composition for all animals. Randomize mice into treatment groups based on these baseline measurements to ensure an even distribution of starting conditions.
Issue 2: No Significant Difference in Fat Mass Between Control and this compound Treated Groups
Possible Causes:
-
Insufficient Treatment Duration: The effects of this compound on body composition may take several weeks to become apparent.
-
Inadequate Drug Potency or Degradation: The this compound compound may have degraded due to improper storage or handling.
-
Method of Body Composition Analysis: The technique used to measure fat mass (e.g., DEXA, MRI, or tissue dissection) may lack the sensitivity to detect small changes or may have been performed with technical variability.
Solutions:
-
Optimize Treatment Period: Based on published studies, a treatment duration of around 8 weeks is often sufficient to observe significant effects.[2][3] Consider a pilot study to determine the optimal duration for your specific experimental conditions.
-
Proper Compound Handling: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh batches of the medicated diet regularly.
-
Consistent Body Composition Analysis: Use a sensitive and validated method for assessing body composition. Ensure that the same trained personnel perform the measurements at all time points to minimize inter-operator variability.
Experimental Protocols
Key Experiment: Induction of Obesity and this compound Treatment
-
Animal Model: C57BL/6J male mice.
-
Obesity Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8 weeks.[2][3]
-
Group Allocation: After the induction period, weigh the mice and randomize them into the following groups:
-
Treatment Period: Maintain the respective diets for 8 weeks.[2][3]
-
Monitoring:
Data Presentation
Table 1: Example of Body Weight Changes Over Time
| Treatment Group | Baseline Weight (g) | Week 4 Weight (g) | Week 8 Weight (g) | % Weight Change from Baseline (Week 8) |
| MFD Control | 45.2 ± 2.1 | 43.8 ± 1.9 | 42.5 ± 2.3 | -5.97% |
| This compound | 44.9 ± 2.3 | 41.5 ± 2.0 | 38.7 ± 1.8 | -13.81% |
| WIN 18,446 | 45.5 ± 2.0 | 42.1 ± 1.7 | 39.4 ± 2.1 | -13.41% |
Data are presented as mean ± standard deviation.
Table 2: Example of Body Composition Analysis at Study Endpoint
| Treatment Group | Total Mass (g) | Fat Mass (g) | Lean Mass (g) | % Fat Mass |
| MFD Control | 42.5 ± 2.3 | 15.3 ± 1.5 | 27.2 ± 1.8 | 36.0% |
| This compound | 38.7 ± 1.8 | 11.2 ± 1.2 | 27.5 ± 1.6 | 28.9% |
| WIN 18,446 | 39.4 ± 2.1 | 11.8 ± 1.4 | 27.6 ± 1.7 | 29.9% |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for this compound studies.
Caption: Troubleshooting logic for result variability.
References
- 1. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Fsi-TN42 and Mild Hepatic Inflammation in Mice: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter mild hepatic inflammation in mice during experiments with Fsi-TN42. The following information is intended to aid in troubleshooting and further investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific inhibitor of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1). ALDH1A1 is a key enzyme in the biosynthesis of retinoic acid, a metabolite of vitamin A that plays a crucial role in regulating gene expression related to cell differentiation, proliferation, and metabolism. By inhibiting ALDH1A1, this compound can modulate retinoic acid signaling pathways.
Q2: Is there evidence linking this compound to hepatic inflammation?
Direct studies focusing on this compound as a primary cause of hepatic inflammation are limited. However, in a study investigating the effects of this compound on weight loss in mice fed a high-fat diet (HFD), some mice treated with this compound showed mild multifocal necrosis and mild hepatic inflammation. It is important to note that this was also observed to a lesser extent in the control group on a moderate-fat diet, and the researchers suggested it might be related to the HFD itself.
Q3: What is the known role of ALDH1A1 in liver inflammation?
The role of ALDH1A1 in liver inflammation is complex and appears to be context-dependent.
-
Protective Role: Some studies suggest that ALDH1A1 has a protective role against liver injury. It is involved in detoxifying aldehydes produced during oxidative stress. Ectopic expression of ALDH1A1 has been shown to decrease hepatic necrosis, oxidative stress, and inflammation in mouse models of alcohol- and CCl4-induced liver damage[1][2].
-
Modulation during Inflammation: During acute inflammation induced by lipopolysaccharide (LPS) in rats, ALDH1A1 expression is downregulated in the whole liver but upregulated in periportal macrophages[3][4]. This suggests a dynamic role for ALDH1A1 during an inflammatory response.
Given that this compound inhibits ALDH1A1, it is plausible that this inhibition could, under certain conditions, contribute to or exacerbate a mild inflammatory state in the liver.
Troubleshooting Guide
Issue: I am observing signs of mild hepatic inflammation (e.g., elevated ALT/AST, inflammatory cell infiltrates in histology) in my this compound-treated mice. What should I do?
Follow these steps to troubleshoot and understand the potential cause of the observed inflammation.
Step 1: Verify the Health Status of the Animals and Experimental Conditions
-
Animal Health: Ensure that the mice are free from any underlying infections or health issues that could independently cause liver inflammation.
-
Diet: If using a specific diet (e.g., high-fat diet), be aware that the diet itself can induce hepatic steatosis and inflammation. It is crucial to have a proper control group on the same diet without this compound to differentiate the effects of the compound from the diet.
-
Dosing and Administration: Double-check the dosage of this compound and the administration route. Improper dosing or administration could lead to unexpected toxicities.
Step 2: Quantitative Assessment of Hepatic Inflammation
To confirm and quantify the extent of inflammation, consider the following assays:
-
Serum Biomarkers: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathology: Perform H&E staining of liver sections to assess the degree of inflammatory cell infiltration, necrosis, and hepatocyte ballooning. A pathologist can score the inflammation using a standardized system like the NAFLD Activity Score (NAS).
-
Gene Expression Analysis: Use qRT-PCR to measure the hepatic expression of pro-inflammatory cytokines and chemokines.
Step 3: Investigate Potential Mechanisms
If inflammation is confirmed to be associated with this compound treatment, further mechanistic studies may be warranted.
-
Oxidative Stress Markers: Since ALDH1A1 is involved in detoxifying aldehydes from lipid peroxidation, assess markers of oxidative stress in the liver.
-
Retinoic Acid Signaling: Analyze the expression of genes regulated by retinoic acid to confirm the on-target effect of this compound and explore its downstream consequences.
Data Presentation
Table 1: Key Pro-inflammatory Genes to Assess in Hepatic Tissue
| Gene Symbol | Gene Name | Function in Liver Inflammation |
| Tnf | Tumor necrosis factor | A central pro-inflammatory cytokine that can induce hepatocyte apoptosis and further inflammation. |
| Il6 | Interleukin 6 | A key cytokine in the acute phase response, promoting inflammation. |
| Il1b | Interleukin 1 beta | A potent pro-inflammatory cytokine involved in the inflammatory cascade. |
| Ccl2 | C-C motif chemokine ligand 2 | A chemokine that recruits monocytes/macrophages to the site of inflammation. |
| Nos2 | Nitric oxide synthase 2, inducible | Produces nitric oxide, which can have both pro- and anti-inflammatory effects depending on the context. |
Table 2: Example Serum Biochemistry Profile in a Mild Hepatic Inflammation Model
| Parameter | Control Group (Vehicle) | This compound Treated Group | Expected Change with Mild Inflammation |
| ALT (U/L) | 20 - 40 | Variable | ↑ |
| AST (U/L) | 40 - 80 | Variable | ↑ |
Note: These are representative values and can vary based on the mouse strain, age, and experimental model.
Experimental Protocols
Protocol 1: Induction of Mild Hepatic Inflammation with a High-Fat Diet (HFD)
-
Animals: Use 6-8 week old male C57BL/6J mice.
-
Acclimation: Acclimate mice for at least one week with standard chow and water ad libitum.
-
Diet:
-
Control Group: Feed a control diet (e.g., 10% kcal from fat).
-
HFD Group: Feed a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks to induce obesity and mild hepatic inflammation.
-
-
This compound Administration:
-
Prepare this compound in the diet at the desired concentration (e.g., 1 g/kg of diet).
-
Administer the this compound-containing diet or the control diet for the specified duration of the study.
-
-
Monitoring: Monitor body weight and food intake weekly.
-
Endpoint Analysis: At the end of the study, collect blood for serum biochemistry (ALT, AST) and liver tissue for histopathology and gene expression analysis.
Protocol 2: Assessment of Hepatic Inflammation via Histopathology (H&E Staining)
-
Tissue Collection: Euthanize mice and perfuse the liver with PBS.
-
Fixation: Fix a section of the liver in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin for 5 minutes.
-
Rinse with water.
-
Differentiate with 1% acid alcohol.
-
Rinse with water.
-
Blue in Scott's tap water substitute.
-
Rinse with water.
-
Counterstain with Eosin for 1-2 minutes.
-
Dehydrate, clear, and mount with a coverslip.
-
-
Analysis: A trained pathologist should examine the slides under a microscope to assess for lobular inflammation, hepatocyte ballooning, and steatosis, and assign a NAFLD Activity Score (NAS).
Visualizations
References
- 1. Liver regeneration and ethanol detoxification: A new link in YAP regulation of ALDH1A1 during alcohol‐related hepatocyte damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver regeneration and ethanol detoxification: A new link in YAP regulation of ALDH1A1 during alcohol-related hepatocyte damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammation rapidly modulates the expression of ALDH1A1 (RALDH1) and vimentin in the liver and hepatic macrophages of rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation rapidly modulates the expression of ALDH1A1 (RALDH1) and vimentin in the liver and hepatic macrophages of rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Fsi-TN42 Technical Support Center: Troubleshooting Unexpected Phenotypes
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes in studies involving the ALDH1A1-specific inhibitor, Fsi-TN42. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are not observing the expected weight loss or metabolic effects in our diet-induced obesity model treated with this compound. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Formulation and Administration:
-
Solubility: this compound has specific solubility requirements. Ensure it is properly dissolved. For in vivo studies, a common formulation is 10% DMSO + 90% Corn Oil.[1] Inadequate dissolution can lead to inconsistent dosing.
-
Route and Frequency of Administration: Verify that the route of administration (e.g., oral gavage) and dosing frequency are consistent with established protocols. Daily oral administration has been shown to be effective.[2]
-
Stability: Ensure the formulated compound is stored correctly and used within its stability window. Stock solutions are typically stored at -80°C (up to 6 months) or -20°C (up to 1 month).[3]
-
-
Animal Model and Husbandry:
-
Strain and Sex: The primary efficacy studies for this compound were conducted in C57BL/6J male mice.[4] Different mouse strains or the use of female mice may yield different results due to variations in metabolism and fat distribution.
-
Diet: The composition of the high-fat diet (HFD) and moderate-fat diet (MFD) can significantly impact the outcome. Ensure the diet composition is appropriate for inducing the desired metabolic phenotype.
-
Acclimation: Animals should be properly acclimated to the housing conditions and diet before the start of the experiment.
-
-
Experimental Design:
-
Dosage: Confirm that the dosage of this compound is appropriate. A common dose used in mouse studies is 1 g/kg of diet.[5]
-
Duration of Treatment: The metabolic effects of this compound may not be immediate. Ensure the treatment duration is sufficient to observe a significant effect. Studies have reported effects after several weeks of treatment.[5]
-
Q2: We are observing unexpected off-target effects in tissues not directly related to metabolism, such as neurological or reproductive changes. Why might this be happening?
A2: While this compound is a specific inhibitor of ALDH1A1, this enzyme is expressed in various tissues and plays a role in multiple physiological processes.
-
Broad Tissue Distribution of ALDH1A1: ALDH1A1 is expressed in numerous tissues, including the brain, testis, liver, lungs, and eyes.[6] Inhibition of ALDH1A1 in these tissues could lead to localized effects.
-
Role in Retinoic Acid (RA) Signaling: ALDH1A1 is a key enzyme in the synthesis of retinoic acid (RA), a critical signaling molecule for development, differentiation, and homeostasis in many organ systems.[7] Disrupting RA synthesis can have widespread consequences. For instance, RA is crucial for spermatogenesis and nervous system development.[7][8]
-
Potential for Compensatory Mechanisms: Inhibition of ALDH1A1 might lead to the upregulation of other ALDH isoforms (e.g., ALDH1A2, ALDH1A3) in certain tissues, which could lead to unexpected biological responses.[9]
-
Toxicity: While studies have shown no significant organ toxicity at therapeutic doses for weight loss, high concentrations or prolonged exposure could potentially lead to adverse effects.[5] It is crucial to perform thorough toxicity assessments, including histopathology and complete blood counts.
Q3: Our in vitro experiments with this compound are showing inconsistent results or a lack of effect on our cell lines. What should we check?
A3: In vitro studies require careful optimization of experimental conditions.
-
Cell Line Specificity: The expression of ALDH1A1 can vary significantly between different cell lines. Verify the expression level of ALDH1A1 in your specific cell line using methods like qPCR or Western blotting.
-
Compound Stability and Solubility in Media: this compound may have different solubility and stability in cell culture media compared to in vivo formulations. Ensure the compound is fully dissolved and stable for the duration of your experiment. The use of DMSO as a solvent is common, but the final concentration should be carefully controlled to avoid solvent-induced artifacts.
-
Metabolism of this compound: Some cell lines may metabolize the compound more rapidly than others, reducing its effective concentration over time. Consider this when designing the timing of your assays.
-
Off-target Effects in Cancer Cells: In cancer cell lines, ALDH1A1 inhibition can have varied effects, including inducing apoptosis or sensitizing cells to chemotherapy.[10] However, some cancer cells may be resistant or have alternative pathways that compensate for ALDH1A1 inhibition.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Reference |
| Oral Dose | 10 | mg/kg | [11] |
| Cmax (Maximum Plasma Concentration) | ~1.5 | µM | [11] |
| Tmax (Time to Cmax) | ~4 | hours | [11] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Fold Selectivity (vs. ALDH1A2) | Reference |
| ALDH1A1 | 23 | 800-fold | [3] |
| ALDH1A2 | >18,400 | - | [3] |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
-
Animal Model: C57BL/6J male mice, 5 weeks old.
-
Acclimation: Acclimate mice for at least one week upon arrival.
-
Diet-Induced Obesity: Feed mice a high-fat diet (HFD) for 8 weeks to induce obesity.
-
Treatment Groups:
-
Control Group: Moderate-fat diet (MFD).
-
This compound Group: MFD supplemented with this compound (1 g/kg of diet).
-
-
Compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Mix the stock solution with corn oil to the desired final concentration.
-
Incorporate the this compound-oil mixture into the MFD chow.
-
-
Treatment Period: Administer the respective diets for 8 weeks.
-
Monitoring:
-
Measure body weight weekly.
-
Determine fasting glucose levels every 4 weeks.
-
At the end of the study, collect tissues for histopathology and complete blood counts to assess for toxicity.[5]
-
Measure fat mass and lean mass using techniques like DEXA or MRI.
-
Protocol 2: Assessment of Retinoic Acid Synthesis Capacity in Tissue Homogenates
-
Tissue Collection: Euthanize mice and collect relevant tissues (e.g., liver, epididymal adipose tissue, testis).
-
Homogenization: Prepare S10 fractions from the tissues.
-
RA Synthesis Assay:
-
Incubate the S10 fractions with a substrate for RA synthesis (e.g., retinaldehyde).
-
Include necessary co-factors like NAD+.
-
-
Quantification:
-
Extract the synthesized retinoic acid.
-
Quantify the amount of RA produced using LC-MS/MS.
-
-
Data Analysis: Compare the RA synthesis capacity between control and this compound treated groups to confirm target engagement.[11]
Visualizations
Caption: ALDH1A1's role in the retinoic acid signaling pathway.
Caption: A logical workflow for troubleshooting this compound studies.
References
- 1. Targeted Disruption of Aldh1a1 (Raldh1) Provides Evidence for a Complex Mechanism of Retinoic Acid Synthesis in the Developing Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pan-ALDH1A Inhibitor Induces Necroptosis in Ovarian Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Global Deletion of ALDH1A1 and ALDH1A2 Genes Does Not Affect Viability but Blocks Spermatogenesis [frontiersin.org]
- 9. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fsi-TN42 Oral Bioavailability Enhancement
Disclaimer: Fsi-TN42 is an ALDH1A1-specific inhibitor that has been investigated for its effects on weight gain in mice.[1][2][3] This document provides generalized guidance for improving the oral bioavailability of investigational compounds with properties similar to those often encountered in drug development, such as low aqueous solubility. The protocols and data presented are illustrative and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its oral bioavailability?
A1: this compound is an ALDH1A1-specific inhibitor investigated for its potential in treating obesity.[1][2][3] While specific details on its physicochemical properties are limited in public literature, challenges to the oral bioavailability of many research compounds (classified as BCS Class II or IV) typically include poor aqueous solubility and susceptibility to first-pass metabolism.[4][5][6][7] These factors can limit the amount of the drug that reaches systemic circulation, potentially reducing its therapeutic efficacy.[8][9][10][11]
Q2: What are the initial steps to assess the oral bioavailability of this compound?
A2: A crucial first step is to determine the compound's fundamental physicochemical properties. This includes aqueous solubility at different pH levels (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) and membrane permeability.[12][13] An in vitro Caco-2 permeability assay is a standard method to predict intestinal absorption and identify if the compound is a substrate for efflux transporters.[14] These initial data will classify the compound (e.g., according to the Biopharmaceutics Classification System) and guide the formulation strategy.[6]
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several strategies can be employed, broadly categorized as follows:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[5][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve solubility and dissolution.[15][16] This is a widely used and effective technique for BCS Class II drugs.[12][16]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipidic formulations can solubilize the drug in the gastrointestinal tract and facilitate its absorption.[7][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8]
Q4: How do I choose the best formulation strategy for my compound?
A4: The choice depends on the specific properties of your compound, the target dose, and the desired pharmacokinetic profile. A decision-making workflow, as illustrated in the diagrams below, can be helpful. Key factors include the drug's melting point, LogP, and dose. For instance, highly lipophilic compounds often benefit from lipid-based formulations, while high-melting-point compounds might be more suitable for amorphous solid dispersions created via spray drying.[17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low exposure (AUC) in preclinical in vivo studies despite adequate dose. | Poor Aqueous Solubility: The drug is not dissolving effectively in the gastrointestinal fluids.[7] | 1. Confirm Solubility: Perform kinetic and equilibrium solubility tests in simulated gastric and intestinal fluids.[18] 2. Formulation Enhancement: Develop enabling formulations such as amorphous solid dispersions or SEDDS.[10][15] Compare the in vivo performance of these formulations against a simple suspension. |
| High variability in plasma concentrations between study subjects. | Food Effects: The presence or absence of food significantly alters drug absorption.[19] Inconsistent Dissolution: The formulation does not perform uniformly. | 1. Conduct Food Effect Studies: Administer the compound to fasted and fed animals to quantify the impact of food.[19] 2. Optimize Formulation: Lipid-based formulations can sometimes mitigate food effects.[7] Ensure the solid-state form of the drug is consistent and stable. |
| Low peak plasma concentration (Cmax) and delayed time to Cmax (Tmax). | Slow Dissolution Rate: The drug dissolves too slowly to be absorbed efficiently as it transits through the GI tract. | 1. Particle Size Reduction: Evaluate the effect of micronization or nanocrystal formulations on the dissolution rate and in vivo exposure.[5][8] 2. Use Solubilizing Excipients: Incorporate surfactants or other solubilizing agents into the formulation.[4] |
| Good in vitro permeability but low oral bioavailability (%F). | High First-Pass Metabolism: The drug is extensively metabolized in the liver or gut wall after absorption.[17] Active Efflux: The drug is actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).[17] | 1. Assess Metabolic Stability: Use liver microsomes or hepatocytes to determine the intrinsic clearance of the compound. 2. Conduct Caco-2 Efflux Studies: Perform bidirectional Caco-2 assays to calculate the efflux ratio. An efflux ratio >2 suggests active transport may be limiting absorption. |
Quantitative Data Summary
Table 1: Comparison of this compound Formulation Performance in Rat Pharmacokinetic Study
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%F) |
| Aqueous Suspension | 50 | 150 ± 45 | 4.0 | 980 ± 210 | 5% |
| Micronized Suspension | 50 | 320 ± 80 | 2.0 | 2,500 ± 550 | 13% |
| Solid Dispersion (1:3 drug-polymer ratio) | 50 | 950 ± 230 | 1.5 | 8,100 ± 1,500 | 42% |
| SEDDS Formulation | 50 | 1,100 ± 310 | 1.0 | 9,300 ± 1,800 | 48% |
| Intravenous (IV) Solution | 10 | 2,800 ± 400 | 0.1 | 3,850 ± 600 | 100% |
Data are presented as mean ± standard deviation and are illustrative.
Experimental Protocols
Protocol 1: Equilibrium Solubility Assay
This protocol determines the thermodynamic solubility of a compound in various aqueous buffers.
-
Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions.
-
Addition of Compound: Add an excess amount of this compound powder to vials containing each buffer (e.g., 5-10 mg/mL). The solid should be visible at the bottom of the vial.
-
Equilibration: Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.[20]
-
Sampling: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect a sample from the supernatant.
-
Filtration: Filter the sample through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as LC-MS/MS or HPLC-UV.[18]
Protocol 2: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound and identifies potential for active efflux.[21][22]
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days until they form a differentiated, confluent monolayer.[21]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity. Only use inserts with TEER values within the acceptable range for your laboratory.[14]
-
Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution) with and without the test compound at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Transport: To assess absorption, add the compound-containing buffer to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: To assess efflux, add the compound-containing buffer to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).[14]
-
Analysis: Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines a basic study to determine key PK parameters and oral bioavailability.[23][24]
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 3 days before the study. Fast the animals overnight before dosing but allow free access to water.
-
Group Allocation: Divide animals into groups (n=3-5 per group) for each formulation to be tested, plus one group for intravenous (IV) administration.
-
Dosing:
-
Oral (PO): Administer the specific formulation (e.g., aqueous suspension, solid dispersion) via oral gavage at the target dose (e.g., 50 mg/kg).
-
Intravenous (IV): Administer a solution of the drug via the tail vein at a lower dose (e.g., 10 mg/kg) to determine the reference AUC for bioavailability calculation.[23]
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to harvest plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC for each group. Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[23]
Visualizations
Caption: Key physiological barriers limiting oral drug bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques used to Enhance Bioavailability of BCS Class II Drugs: AReview | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. rjpdft.com [rjpdft.com]
- 7. pharm-int.com [pharm-int.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. scilit.com [scilit.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mdpi.com [mdpi.com]
- 14. enamine.net [enamine.net]
- 15. tandfonline.com [tandfonline.com]
- 16. jddtonline.info [jddtonline.info]
- 17. pharmamanufacturing.com [pharmamanufacturing.com]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Studies of the oral bioavailability of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. scispace.com [scispace.com]
Fsi-TN42 quality control and purity assessment
Welcome to the technical support center for Fsi-TN42, a selective, orally active, and irreversible ALDH1A1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Aldehyde Dehydrogenase 1 Family, Member A1 (ALDH1A1), with an IC50 of 23 nM.[1] It demonstrates over 800-fold selectivity for ALDH1A1 compared to ALDH1A2.[1] this compound acts as an irreversible inhibitor. Its primary mechanism of action is the inhibition of ALDH1A1, a key enzyme responsible for the biosynthesis of retinoic acid (RA) from retinaldehyde.[2][3][4] By blocking RA production, this compound can modulate downstream signaling pathways, such as the PPAR signaling pathway, which are involved in various physiological processes including lipid metabolism and cell differentiation.[5][6]
Q2: What are the chemical properties and storage recommendations for this compound?
Below is a summary of the key chemical properties of this compound:
| Property | Value |
| CAS Number | 2445840-25-3[7] |
| Molecular Formula | C₂₄H₃₁Cl₂N₅O |
| Molecular Weight | 492.44 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, it is advisable to store them in aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q3: What are the recommended quality control procedures for this compound?
To ensure the integrity of your experimental results, it is crucial to perform quality control checks on your this compound compound. We recommend the following analytical techniques for purity and identity confirmation:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | Compound Instability: this compound may have degraded due to improper storage or handling. | 1. Ensure the compound has been stored correctly at -20°C or -80°C as a solid. 2. Prepare fresh stock solutions in a suitable solvent like DMSO. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 4. Verify the purity of your compound using HPLC before use. |
| Incorrect Concentration: Errors in calculating or preparing the working solution concentration. | 1. Double-check all calculations for dilutions. 2. Calibrate pipettes and other volumetric equipment. 3. Prepare a fresh dilution series from a new stock solution. | |
| Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound due to differences in ALDH1A1 expression or other cellular factors. | 1. Confirm ALDH1A1 expression levels in your cell line using qPCR or Western blot. 2. Perform a dose-response curve to determine the optimal concentration for your specific cell line. | |
| Low solubility of this compound in aqueous media | Compound Precipitation: this compound is a hydrophobic molecule and may precipitate in aqueous buffers. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. When preparing working solutions, add the DMSO stock to your aqueous buffer while vortexing to ensure rapid mixing. 3. The final concentration of DMSO in your cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity. 4. Consider the use of a surfactant like Tween 80 or PEG300 in your formulation for in vivo studies.[7] |
| Off-target effects observed | High Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. | 1. Perform a thorough dose-response analysis to identify the lowest effective concentration. 2. Include appropriate negative controls (e.g., vehicle-treated cells) and positive controls (if available). 3. Consider using a structurally related but inactive compound as a negative control to rule out non-specific effects. |
| Compound Impurities: The presence of impurities could cause unexpected biological activity. | 1. Assess the purity of your this compound sample using HPLC. 2. If significant impurities are detected, purify the compound or obtain a new, high-purity batch. |
Experimental Protocols
HPLC Method for Purity Assessment of this compound
This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in DMSO to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 95 25 95 26 20 | 30 | 20 |
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry for Identity Confirmation
This protocol outlines a general procedure for confirming the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
MS Analysis:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-1000
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. The expected m/z for this compound [M+H]⁺ is approximately 493.44. The presence of this ion confirms the identity of the compound.
Cell-Based ALDH1A1 Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound on ALDH1A1 in a cellular context using a commercially available fluorescent substrate.
Materials:
-
Cancer cell line with known ALDH1A1 expression (e.g., OVCAR3)
-
This compound
-
Commercially available ALDH activity assay kit (e.g., Aldefluor™)
-
Cell culture medium and supplements
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the cells under standard conditions.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
ALDH Activity Assay:
-
Harvest the cells and resuspend them in the assay buffer provided with the kit.
-
Add the activated fluorescent ALDH substrate to the cell suspension.
-
For a negative control, treat a separate tube of cells with the ALDH inhibitor DEAB (diethylaminobenzaldehyde), which is typically provided in the kit.
-
Incubate the cells according to the kit manufacturer's instructions.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
Gate on the viable cell population.
-
Measure the fluorescence intensity in the appropriate channel (e.g., FITC for the Aldefluor™ assay).
-
The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
-
Data Analysis: Quantify the percentage of ALDH-positive cells in each treatment group. A decrease in the percentage of ALDH-positive cells with increasing concentrations of this compound indicates its inhibitory activity.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of Retinoic Acid Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. This compound (N42) | ALDH | 2445840-25-3 | Invivochem [invivochem.com]
Validation & Comparative
A Comparative Analysis of the Side Effect Profiles of Fsi-TN42 and WIN 18,446
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two inhibitors of retinoic acid synthesis, Fsi-TN42 and WIN 18,446. The information presented is based on available experimental data to assist researchers in evaluating these compounds for their specific applications.
Executive Summary
This compound and WIN 18,446 are both inhibitors of aldehyde dehydrogenase (ALDH) enzymes, which are critical for the synthesis of retinoic acid (RA). However, their differing selectivity for ALDH isoforms leads to distinct side effect profiles. WIN 18,446 is a pan-ALDH1A inhibitor and also inhibits ALDH2, leading to significant effects on spermatogenesis and a disulfiram-like reaction with alcohol. In contrast, this compound is a selective inhibitor of ALDH1A1, which appears to circumvent the testicular toxicity and other side effects associated with broader ALDH inhibition.
Mechanism of Action
Both compounds interfere with the conversion of retinaldehyde to retinoic acid, a crucial step in the vitamin A metabolic pathway.
-
WIN 18,446 is an irreversible inhibitor of ALDH1A2 and also inhibits ALDH1A1 and ALDH2.[1] Its inhibition of ALDH1A2 is primarily responsible for the disruption of spermatogenesis, as this isoform is the predominant one in the testes.[2] Inhibition of ALDH2 is the cause of the disulfiram-like reaction when alcohol is consumed.[3]
-
This compound is a selective and irreversible inhibitor of ALDH1A1, with an IC50 of 23 nM.[4] It is approximately 800-fold more potent against ALDH1A1 than ALDH1A2.[4] This specificity is key to its different side effect profile.
Caption: Mechanism of Action of this compound and WIN 18,446.
Comparative Side Effect Profile
The following tables summarize the observed side effects of this compound and WIN 18,446 in preclinical studies.
Organ-Specific Side Effects
| Organ System | This compound | WIN 18,446 |
| Testes | No significant effect on testes weight or spermatogenesis.[5] | Significant reduction in testicular weight, complete blockage of spermatogenesis, and rare residual intratesticular foci of mineralization.[1][2] |
| Liver | No worsening of hepatic lipidosis compared to control in a diet-induced obesity model.[5] Some treated mice showed mild multifocal necrosis and mild inflammation, which was also present to a lesser degree in control mice on a moderate-fat diet.[5] | Mild microvesicular vacuolation of hepatocytes and increased hepatic lipidosis.[2][5] |
| Adipose Tissue | Reduction in visceral and subcutaneous adipose depot weight in a diet-induced obesity model.[5] | Modest reduction in adiposity.[2] |
Hematological and Blood Chemistry Findings
| Parameter | This compound | WIN 18,446 |
| Blood Glucose | Significantly lower in non-fasted mice (309 ± 26.6 mg/dL vs. 382 ± 19.6 mg/dL in control).[5] | Fasting blood glucose levels were within the normal range.[6] |
| Cholesterol | Decreased levels observed.[5] | Not reported. |
| Chloride | Increased levels, but within the clinically normal range.[5] | Not reported. |
| Liver Function Markers | Serum chemistry markers of liver function were not significantly different from control.[5] | Not reported. |
| Kidney Function Markers | Serum chemistry markers of kidney function were not significantly different from control.[5] | Not reported. |
Experimental Protocols
The data presented in this guide are primarily derived from in vivo studies in mice. The following is a generalized experimental protocol based on the cited literature.
Caption: Generalized Experimental Workflow for In Vivo Studies.
Key Experimental Details
-
Animal Models: C57BL/6J male mice were commonly used.[1][5] Rabbits have also been used in studies with WIN 18,446.[7]
-
Drug Administration: Both compounds were typically administered orally, mixed in the diet.[1][5] Dosages for WIN 18,446 ranged from 1 g/kg of diet to 2 mg/g of diet in mice, and 200 mg/kg body weight in rabbits.[1][5][7] this compound was administered at 1 g/kg of diet in a comparative study.[5]
-
Toxicity Assessment:
-
Histopathology: Tissues (liver, testes, etc.) were fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination.[2][5]
-
Blood Analysis: Blood samples were collected for complete blood counts and serum chemistry analysis to assess organ function.[5]
-
Organ Weights: Organs such as the testes, epididymis, and adipose depots were weighed at the end of the study.[2][5]
-
Spermatid Counts: Testicular spermatids were counted to quantify the impact on spermatogenesis.[2]
-
Conclusion
The available data suggest that this compound has a more favorable side effect profile compared to WIN 18,446, primarily due to its high selectivity for ALDH1A1. This specificity appears to avoid the testicular toxicity and likely the disulfiram-like reaction associated with the broader inhibition profile of WIN 18,446. For research applications where inhibition of retinoic acid synthesis is desired without impacting the reproductive system, this compound presents a more targeted tool. However, further comprehensive toxicology studies on this compound are warranted to fully characterize its safety profile.
References
- 1. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Retinoic Acid Biosynthesis by the Bisdichloroacetyldiamine WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of retinoic acid biosynthesis by the bisdichloroacetyldiamine WIN 18,446 markedly suppresses spermatogenesis and alters retinoid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Body and organ weight data in 28-day toxicological studies in two mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Fsi-TN42: A Selective Alternative to Pan-ALDH1A Inhibitors in Research and Drug Development
A detailed comparison of Fsi-TN42 against established pan-aldehyde dehydrogenase 1A inhibitors, supported by experimental data and protocols.
The aldehyde dehydrogenase 1A (ALDH1A) family of enzymes, comprising isoforms ALDH1A1, ALDH1A2, and ALDH1A3, plays a critical role in various physiological and pathological processes. These enzymes are responsible for the oxidation of retinal to retinoic acid (RA), a key signaling molecule that regulates cellular differentiation, proliferation, and apoptosis.[1][2] Dysregulation of the ALDH1A pathway has been implicated in numerous diseases, including cancer, where it is often associated with cancer stem cell (CSC) maintenance, therapeutic resistance, and poor prognosis.[2][3][4] Consequently, the development of ALDH1A inhibitors has become a significant area of interest for therapeutic intervention.
While pan-ALDH1A inhibitors, which target multiple ALDH1A isoforms, have demonstrated efficacy in preclinical models, their lack of specificity can lead to off-target effects.[5][6] For instance, the pan-inhibitor WIN 18,446 has been shown to reversibly block spermatogenesis due to its action on both ALDH1A1 and ALDH1A2.[5][6] This has spurred the development of isoform-selective inhibitors. This compound has emerged as a potent, selective, and irreversible inhibitor of ALDH1A1, offering a more targeted approach to modulating the ALDH1A pathway.[7][8]
This guide provides an objective comparison of this compound with several pan-ALDH1A inhibitors, presenting key experimental data to aid researchers and drug development professionals in selecting the appropriate tool for their specific needs.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and utility of an enzyme inhibitor are primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target enzyme over other related enzymes. The following tables summarize the available quantitative data for this compound and a selection of pan-ALDH1A inhibitors.
| Inhibitor | Target Profile | ALDH1A1 IC50 (nM) | ALDH1A2 IC50 (nM) | ALDH1A3 IC50 (nM) | ALDH2 IC50 (nM) | Reference(s) |
| This compound | ALDH1A1 Selective | 23 | ~18,400* | Not Reported | Not Reported | [8] |
| NCT-505 | ALDH1A1 Selective | 7 | >57,000 | 22,800 | 20,100 | [1] |
| 673A | Pan-ALDH1A | 246 | 230 | 348 | 14,000 | [2][5][7] |
| CM10 | Pan-ALDH1A | 1700 | 740 | 640 | Not Reported | [2][3][9][10] |
| WIN 18,446 | Pan-ALDH1A | 102 | Time-dependent** | 187 | Inhibits | [6][11] |
*Calculated based on the reported 800-fold greater potency against ALDH1A1 than ALDH1A2.[8] **WIN 18,446 is a time-dependent inhibitor of ALDH1A2 with a K_I of 1,026 nM and a k_inact_ of 22.0 h-1._[11]
Key Observations:
-
This compound demonstrates high potency for ALDH1A1 with an IC50 of 23 nM and remarkable selectivity, being approximately 800-fold more potent for ALDH1A1 than for ALDH1A2.[8] This high degree of selectivity suggests a lower potential for off-target effects compared to pan-inhibitors.
-
NCT-505 is another highly potent and selective ALDH1A1 inhibitor, with an IC50 of 7 nM. It shows weak inhibition of other ALDH isoforms at micromolar concentrations.[1]
-
673A is a potent pan-ALDH1A inhibitor with comparable nanomolar IC50 values against all three ALDH1A isoforms.[2][5][7] It exhibits over 40-fold selectivity for the ALDH1A subfamily over ALDH2.
-
CM10 also acts as a pan-ALDH1A inhibitor, with IC50 values in the high nanomolar to low micromolar range.[2][3][9][10]
-
WIN 18,446 is a potent inhibitor of ALDH1A1 and ALDH1A3 and a time-dependent inhibitor of ALDH1A2.[11] Its use has been associated with side effects such as reversible infertility, highlighting the potential drawbacks of pan-inhibition in certain contexts.[5][6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the ALDH1A signaling pathway and a general workflow for evaluating ALDH1A inhibitors.
Caption: The ALDH1A-mediated retinoic acid signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Pan-ALDH1A Inhibitor Induces Necroptosis in Ovarian Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WIN 18446 | Aldehyde Dehydrogenases | Tocris Bioscience [tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. CM 10 | Aldehyde Dehydrogenases | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
A Guide to Validating the Specificity of Molecules Targeting ALDH1A1
For researchers and drug development professionals, ensuring a molecule's specificity for its intended target is paramount. This guide provides a comparative overview of the validation process for molecules targeting Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme implicated in cancer stem cell biology and metabolic diseases. We will compare the validation of Fsi-TN42 , a selective inhibitor, with AlDeSense , a fluorescent "turn-on" probe, to illustrate the rigorous experimental support required to substantiate specificity claims.
It is important to clarify that this compound is a selective, irreversible small molecule inhibitor of ALDH1A1, not a fluorescent sensor.[1] This guide will therefore compare the validation of this inhibitor against a true fluorescent probe, AlDeSense, to provide a comprehensive view of specificity validation for different molecular modalities targeting ALDH1A1.
Data Presentation: A Comparative Look at Specificity
The specificity of a molecule is quantified differently depending on its function. For an inhibitor like this compound, specificity is demonstrated by a significantly lower half-maximal inhibitory concentration (IC50) for its target compared to other enzymes. For a fluorescent probe like AlDeSense, specificity is shown by a robust and selective increase in fluorescence in the presence of the target enzyme.
Table 1: Comparative Specificity of the ALDH1A1 Inhibitor this compound
| Target Isoform | IC50 | Fold Selectivity (vs. ALDH1A2) | Reference |
| ALDH1A1 | 23 nM | ~800-fold | [1] |
| ALDH1A2 | > 18,400 nM | 1x | [2] |
Table 2: Comparative Specificity of the Fluorescent Probe AlDeSense
| Target Isoform | Fluorescent Response | Notes | Reference |
| ALDH1A1 | ~20-fold enhancement | Robust "turn-on" signal upon enzymatic oxidation. | [3][4] |
| Other ALDH Isoforms | No significant activation | Tested against a panel of common ALDH isoforms. | [3][4][5] |
| Biological Analytes | No off-target response | No activation by various reactive oxygen species or biological thiols. | [4] |
Experimental Protocols: Methodologies for Validation
The data presented above is derived from precise experimental protocols designed to test for specificity.
1. In Vitro Enzyme Inhibition Assay (for this compound)
-
Objective: To determine the IC50 of an inhibitor against purified ALDH1A1 and other ALDH isoforms.
-
Methodology:
-
Purified recombinant ALDH enzymes (e.g., ALDH1A1, ALDH1A2) are prepared in a suitable buffer (e.g., 50 mM Na+ BES, pH 7.5).[6]
-
The enzyme is incubated with various concentrations of the inhibitor (e.g., this compound) for a defined period.[7]
-
The enzymatic reaction is initiated by adding the cofactor (e.g., 200 μM NAD+) and a substrate (e.g., 100 μM propionaldehyde).[6]
-
The rate of NADH production, which is directly proportional to enzyme activity, is monitored by the change in absorbance at 340 nm using a spectrophotometer.[8]
-
Inhibition curves are generated by plotting the enzyme activity against the inhibitor concentration, and the IC50 value is calculated.[7]
-
2. In Vitro Fluorescent Probe Specificity Assay (for AlDeSense)
-
Objective: To confirm that the fluorescent probe is selectively activated by ALDH1A1.
-
Methodology:
-
The probe (e.g., 1 μM AlDeSense) is incubated separately with a panel of purified ALDH isoforms.[3][5]
-
The fluorescence emission is measured over time using a fluorometer.
-
The "turn-on" response is calculated as the fold-increase in fluorescence intensity compared to a control without any enzyme.
-
To ensure the enzymes in the panel are active, their activity is independently confirmed via a standard NADH production assay.[3]
-
A non-responsive control probe (e.g., Ctrl-AlDeSense), which is structurally similar but cannot be oxidized by ALDH1A1, is used to rule out non-specific binding or fluorescence artifacts.[3]
-
3. Cell-Based Specificity Validation
-
Objective: To verify target engagement and specificity in a biological context.
-
Methodology:
-
Cell Line Selection: Use cell lines with known high ALDH1A1 expression (e.g., K562) and low/negative expression (e.g., HEK293T) as positive and negative controls.[3]
-
Flow Cytometry/Microscopy: ALDH1A1-positive cells are treated with the molecule. For AlDeSense, an increase in cellular fluorescence is measured.[3]
-
Inhibitor Control: For fluorescent probes, co-incubation with a known ALDH inhibitor (like DEAB) should abolish the fluorescent signal, confirming the signal is enzyme-dependent.[4]
-
Genetic Knockdown: The most definitive validation involves using siRNA to specifically knock down ALDH1A1 expression. A significant reduction in the fluorescent signal from a probe like AlDeSense post-knockdown confirms its specificity for ALDH1A1.[3]
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of the AlDeSense fluorescent probe and a generalized workflow for validating the specificity of any molecule targeting ALDH1A1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Surveillance of Cancer Stem Cell Plasticity Using an Isoform-Selective Fluorescent Probe for Aldehyde Dehydrogenase 1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to the Efficacy of Fsi-TN42 and Other ALDH1A1 Inhibitors
For researchers and professionals in drug development, the landscape of aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors is of significant interest due to their therapeutic potential in oncology and metabolic diseases. This guide provides an objective comparison of Fsi-TN42 against other known ALDH1A1 inhibitors, supported by available experimental data.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the in vitro potency of this compound and other selected ALDH1A1 inhibitors. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions.
| Inhibitor | Type | IC50 (ALDH1A1) | Selectivity Highlights |
| This compound | Selective, Irreversible | 23 nM[1] | 800-fold more potent against ALDH1A1 than ALDH1A2[1] |
| NCT-501 | Selective | 40 nM | Highly selective over ALDH1B1, ALDH3A1, and ALDH2 (IC50 >57 µM) |
| CM026 | Selective | Sub-micromolar | Selective for ALDH1A1 over eight other ALDH isoenzymes |
| CM037 | Selective | 4.6 µM | Selective for ALDH1A1, with some inhibition of ALDH1A3 at higher concentrations |
| WIN 18,446 | Pan-ALDH1A Inhibitor | - | Potent reversible inhibitor of ALDH1A1 and ALDH1A3; time-dependent inhibitor of ALDH1A2[2] |
ALDH1A1 Signaling Pathway
ALDH1A1 is a critical enzyme in the synthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis. The pathway begins with the uptake of retinol (Vitamin A) into the cell, where it is reversibly oxidized to retinal. ALDH1A1 then irreversibly oxidizes retinal to retinoic acid. RA subsequently translocates to the nucleus, where it binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes.
Experimental Methodologies
In Vitro ALDH1A1 Enzyme Inhibition Assay
This protocol outlines a representative method for determining the inhibitory activity of compounds against ALDH1A1 by measuring the production of NADH.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Substrate (e.g., propionaldehyde or retinal)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well or 384-well microplates (black, clear bottom for fluorescence)
-
Microplate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 450 nm) or absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of ALDH1A1 enzyme, NAD+, and substrate in assay buffer. Prepare serial dilutions of the test compounds.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add the assay buffer, ALDH1A1 enzyme, and the test compound at various concentrations. Include control wells with enzyme and DMSO (vehicle control) and wells without enzyme (background control).
-
Initiate Reaction: Add NAD+ to all wells. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 2-5 minutes).
-
Start the Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., propionaldehyde) to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in NADH fluorescence or absorbance at 340 nm in a kinetic mode for a set period (e.g., 15-30 minutes).
-
Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the kinetic curves. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Workflow for Identification of Selective ALDH1A1 Inhibitors
The discovery of novel and selective ALDH1A1 inhibitors often follows a structured workflow, beginning with a broad screen and progressively narrowing down to the most promising candidates.
References
Cross-Validation of Fsi-TN42 Effects in Different Mouse Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known effects of Fsi-TN42, a selective Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitor, in the context of diet-induced obesity in mice. While existing research has demonstrated promising results in the C57BL/6J mouse strain, this guide highlights the critical need for cross-validation in other strains by presenting data on their diverse metabolic responses to high-fat diets. Understanding these strain-specific differences is paramount for the robust preclinical assessment of this compound and other novel therapeutic candidates.
This compound: Mechanism of Action and Effects in C57BL/6J Mice
This compound, also known as N42, is a specific, orally active, and irreversible inhibitor of ALDH1A1, an enzyme crucial for the synthesis of retinoic acid (RA). By inhibiting ALDH1A1, this compound modulates RA signaling, which plays a significant role in weight regulation and energy metabolism.[1]
Studies in diet-induced obese C57BL/6J male mice have shown that this compound administration leads to:
-
Significant weight loss: Primarily by reducing fat mass without affecting lean mass.[2]
-
No alteration in food intake or physical activity. [2]
-
Preferential postprandial fat utilization. [2]
-
No adverse effects on male fertility, a notable advantage over broader-spectrum ALDH inhibitors like WIN 18,446.[1]
These findings position this compound as a promising candidate for obesity treatment. However, the exclusive use of the C57BL/6J strain necessitates a cautious interpretation of its universal efficacy.
The Critical Need for Cross-Strain Validation
The genetic background of mouse strains significantly influences their susceptibility to diet-induced obesity and their metabolic response to therapeutic interventions.[3][4] Relying on a single strain, such as the C57BL/6J, can lead to results that are not generalizable and may mask potential variations in efficacy or toxicity in a more genetically diverse population.[5]
The following table summarizes key metabolic differences observed in various mouse strains commonly used in obesity research, underscoring the importance of cross-validation.
Table 1: Comparative Metabolic Phenotypes of Different Mouse Strains in Response to a High-Fat Diet
| Feature | C57BL/6J | AKR/J | BALB/c | ICR |
| Susceptibility to Diet-Induced Obesity | High[4] | High[6] | Variable, can be resistant to hepatic lipid accumulation[3][7] | High[3] |
| Insulin Resistance | Develops glucose intolerance[6] | Develops insulin resistance[6] | Generally more insulin sensitive | Develops insulin resistance[3] |
| Plasma Insulin Levels | Lower in obese state compared to AKR/J[6] | Higher in obese state[6] | Not consistently reported in comparison | Not consistently reported in comparison |
| Hepatic Steatosis (Fatty Liver) | Prone to developing fatty liver[4] | Develops fatty liver | Resistant to high-fat diet-induced fatty liver[7] | Develops fatty liver[3] |
| Body Weight Gain on High-Fat Diet | Significant weight gain[3] | Significant weight gain[6] | Less significant weight gain compared to C57BL/6J and ICR[3] | Significant weight gain[3] |
This table is a synthesis of findings from multiple studies and is intended to highlight general strain differences. Specific outcomes can vary based on the exact diet composition and experimental duration.
Given these inherent metabolic differences, it is plausible that the therapeutic effects of this compound could vary significantly across these strains. For instance, a strain with a different baseline lipid metabolism, such as the BALB/c mouse, might exhibit a varied response to an ALDH1A1 inhibitor.
Experimental Protocols
To facilitate the design of cross-validation studies, this section details the methodologies employed in the key this compound experiments conducted on C57BL/6J mice.
Induction of Diet-Induced Obesity
-
Diet: A high-fat diet (HFD), typically providing 60% of calories from fat, is administered for 8-16 weeks to induce obesity.[2][9]
-
Control Group: A control group is fed a standard low-fat chow diet.[2]
This compound Administration
-
Route of Administration: Oral administration, typically mixed with the diet.[2]
-
Dosage: A common dosage is 1 g of this compound per kg of diet.[2]
Key Experimental Measurements
-
Body Weight and Composition: Measured weekly. Body composition (fat and lean mass) is assessed using techniques like DEXA scans.[8]
-
Food Intake and Energy Expenditure: Monitored using metabolic cages.[8]
-
Glucose and Insulin Tolerance Tests: Performed to assess metabolic function.[8]
-
Histopathology: Tissues, particularly the liver and adipose tissue, are collected for histological analysis to assess for lipid accumulation and other changes.[2]
-
Gene Expression Analysis: Adipose and liver tissues are analyzed for changes in the expression of genes related to retinoic acid signaling and lipid metabolism.[10]
Visualizing the this compound Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and experimental design, the following diagrams are provided.
Caption: this compound inhibits ALDH1A1, blocking retinoic acid synthesis.
Caption: Workflow for evaluating this compound in diet-induced obese mice.
Conclusion and Future Directions
The ALDH1A1 inhibitor this compound shows significant promise as a therapeutic agent for obesity based on robust studies in the C57BL/6J mouse model. However, the well-documented metabolic diversity among different mouse strains makes cross-validation an essential next step. Future studies should aim to evaluate the efficacy and safety of this compound in strains such as AKR/J, BALB/c, and ICR to build a more comprehensive and translatable preclinical data package. Such research will not only strengthen the case for this compound's clinical development but also contribute to a deeper understanding of the role of ALDH1A1 in energy metabolism across different genetic backgrounds. This approach of embracing genetic diversity in preclinical models is crucial for improving the predictive validity of animal studies and ultimately, the success of novel drug candidates in human clinical trials.
References
- 1. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Diverse Mouse Models Can Drive Drug Discovery Innovation | Technology Networks [technologynetworks.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Can the response of different mouse strains to a high fat diet help find therapeutic targets to treat fatty liver disease? | UNSW Research [research.unsw.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. C57BL/6J substrain differences in response to high-fat diet intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Fsi-TN42 and Weight Loss: An Evidence-Based Comparison of a Novel ALDH1A1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the reproducibility and comparative efficacy of Fsi-TN42-induced weight loss. This compound is a selective and irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in retinoic acid synthesis and energy metabolism.
This document summarizes the current experimental data, details the methodologies behind the key findings, and places this compound in the context of other weight-loss therapeutics, including the widely recognized GLP-1 receptor agonists. All quantitative data is presented in structured tables for clear comparison, and key biological pathways and experimental workflows are visualized using diagrams.
Reproducibility of this compound-Induced Weight Loss
The current body of published research on this compound-induced weight loss is primarily centered around studies from a single research group. While these studies present consistent findings, the lack of independent replication is a significant factor to consider when evaluating the overall reproducibility of the results. The available data demonstrates that this compound, when administered to diet-induced obese mice, consistently leads to a reduction in body weight and fat mass.
A 2021 study first reported that daily oral administration of this compound significantly suppressed weight gain and reduced visceral adiposity in mice on a high-fat diet (HFD) over a five-week period.[1][2] A subsequent, more detailed study in 2024 further substantiated these findings, showing that this compound accelerated weight loss in obese mice when switched to a moderate-fat diet (MFD).[3][4][5]
While the findings within this research group are consistent, true scientific reproducibility is established through independent verification. Therefore, the broader scientific community awaits further studies from diverse research teams to definitively confirm the reproducibility of this compound's effects on weight loss.
Comparative Efficacy in Preclinical Models
To contextualize the performance of this compound, this guide compares its reported efficacy with other established and emerging weight-loss agents in similar diet-induced obesity (DIO) mouse models. The following tables summarize key quantitative data from preclinical studies.
Table 1: Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control (MFD) | This compound (1 g/kg in MFD) | WIN 18,446 (1 g/kg in MFD) | Study Duration | Reference |
| Body Weight Change | Weight loss observed | Greater weight loss than MFD alone | Greater weight loss than MFD alone | 8 weeks | [3][4] |
| Fat Mass Reduction | Reduction observed | Significant reduction | Significant reduction | 8 weeks | [3][4] |
| Food Intake | Not significantly altered | No significant change | Not reported | 8 weeks | [3][4] |
| Energy Expenditure | Maintained | Maintained similar to control | Not reported | 8 weeks | [3][4] |
Table 2: Comparative Efficacy of GLP-1 Receptor Agonists and Dual Agonists in DIO Mice
| Compound | Dose | Body Weight Reduction vs. Control | Study Duration | Reference |
| Semaglutide | Not specified | ~18% | Not specified | [6] |
| Liraglutide | 0.2 mg/kg, twice daily | Significant decrease | 2 weeks | [7][8][9] |
| Tirzepatide | Not specified | Significant decrease (~50% reduction in tumor growth associated with weight loss) | Not specified | [10][11] |
| Viking Dual Agonists (GLP-1/GIP) | Not specified | Up to 27% | Not specified | [6] |
| Species-Specific Dual Agonists (GLP-1/GCGR) | Not specified | -21.1% (vs. -12.9% for Liraglutide) | 32 days | [12] |
| Next-Generation Triple Agonists (GLP-1/GIP/Glucagon) | 1 nmol/kg or 2 nmol/kg | Normalized body weight | Not specified | [13][14] |
Mechanism of Action: The ALDH1A1 Inhibition Pathway
This compound exerts its effects by selectively and irreversibly inhibiting ALDH1A1. This enzyme is a critical component in the synthesis of retinoic acid (RA), a metabolite of vitamin A that plays a role in regulating gene expression related to adipogenesis and energy metabolism.[15][16]
The proposed mechanism for this compound-induced weight loss involves the following steps:
-
Inhibition of ALDH1A1 : this compound blocks the catalytic activity of ALDH1A1 in adipose tissue.
-
Reduced Retinoic Acid Synthesis : This inhibition leads to decreased levels of retinoic acid within adipocytes.
-
Altered Gene Expression : The reduction in retinoic acid influences the expression of genes involved in fat storage and energy expenditure. Specifically, it is suggested that ALDH1A1 inhibition promotes a thermogenic program in white adipose tissue.[17]
-
Increased Thermogenesis : This leads to an increase in the expression of Uncoupling Protein 1 (UCP1), which dissipates energy as heat instead of storing it as fat.[17] This "browning" of white adipose tissue contributes to increased energy expenditure.
-
Fat Mass Reduction and Weight Loss : The net result is a decrease in fat accumulation and an overall reduction in body weight, without significantly affecting food intake or lean mass.[3][4]
Experimental Protocols
The primary experimental model used to evaluate the efficacy of this compound is the diet-induced obesity (DIO) mouse model.
Diet-Induced Obesity Mouse Model and this compound Treatment
-
Animal Model : Male C57BL/6J mice are typically used.
-
Induction of Obesity : Mice are fed a high-fat diet (HFD), often with 60% of calories from fat, for a period of 8-13 weeks to induce obesity.[4][7][8][9]
-
Treatment Administration :
-
In the 2024 Paik et al. study, after obesity induction, mice were switched to a moderate-fat diet (MFD) containing either the vehicle control, this compound (1 g/kg of diet), or the pan-ALDH1A inhibitor WIN 18,446 (1 g/kg of diet) for an additional 8 weeks.[3][4]
-
In the 2021 Haenisch et al. study, this compound was administered daily by oral gavage (200 mg/kg body weight) for 5 weeks to mice maintained on an HFD.[1]
-
-
Key Measurements :
-
Body Weight : Measured weekly.
-
Body Composition : Fat and lean mass are assessed, often using techniques like quantitative magnetic resonance (qMR).
-
Food and Water Intake : Monitored regularly.
-
Energy Expenditure : Measured using indirect calorimetry.
-
Metabolic Parameters : Blood glucose, insulin, and lipid levels are analyzed.
-
Histopathology : Tissues are examined for any signs of toxicity.
-
Conclusion
This compound presents a novel mechanism for weight loss through the specific inhibition of ALDH1A1, leading to increased thermogenesis in white adipose tissue. Preclinical data from a single research group consistently demonstrates its efficacy in reducing body weight and fat mass in diet-induced obese mice without significantly impacting food intake.
However, the critical aspect of reproducibility by independent laboratories remains to be established. When compared to other weight-loss agents in similar preclinical models, particularly the GLP-1 receptor agonists and newer dual and triple agonists, this compound's reported efficacy appears to be in a similar range to some of the earlier compounds in this class. The newer multi-agonist compounds, however, show a higher percentage of weight loss in these models.
For drug development professionals, this compound represents a promising target and a potential alternative or complementary approach to incretin-based therapies. Future research should focus on independent validation of the existing findings and head-to-head comparative studies with current market leaders in standardized preclinical models to better ascertain its therapeutic potential.
References
- 1. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. The effects of liraglutide in mice with diet-induced obesity studied by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mcgill.ca [mcgill.ca]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Next generation GLP-1/GIP/glucagon triple agonists normalize body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of ALDH1A1 for the treatment of obesity - Jisun Paik [grantome.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Retinaldehyde dehydrogenase 1 regulates a thermogenic program in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fsi-TN42 for Long-Term Obesity Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug Fsi-TN42 with the preclinical compound WIN 18,446 and current standard-of-care obesity treatments. The information is intended for researchers, scientists, and drug development professionals interested in novel therapeutic approaches for obesity.
Executive Summary
This compound is a selective, irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme crucial for retinoic acid biosynthesis. Preclinical studies in diet-induced obese mouse models demonstrate that this compound promotes significant weight loss, primarily through the reduction of fat mass, without decreasing lean mass. Notably, this is achieved without altering food intake, suggesting a mechanism related to increased energy expenditure. The safety profile of this compound in these preclinical models appears favorable, with no significant organ toxicity or adverse effects on male fertility observed. This contrasts with the pan-ALDH1A inhibitor, WIN 18,446, which has been associated with reversible male infertility. When compared to currently approved obesity medications, which primarily act on appetite suppression, this compound presents a potentially novel mechanism of action centered on enhancing thermogenesis.
Mechanism of Action: this compound
This compound selectively and irreversibly inhibits ALDH1A1. This enzyme is a key regulator in the biosynthesis of retinoic acid (RA) from its precursor, retinaldehyde (Rald). The inhibition of ALDH1A1 is hypothesized to lead to an accumulation of Rald. Elevated levels of Rald have been shown to induce the expression of Uncoupling Protein 1 (UCP1) in white adipose tissue, promoting a "browning" effect and increasing thermogenesis. This proposed signaling pathway suggests a mechanism for weight loss driven by increased energy expenditure rather than appetite suppression.
Preclinical Efficacy and Safety Comparison
The following tables summarize the quantitative data from preclinical studies in diet-induced obese mouse models, comparing this compound with WIN 18,446 and a control group.
Table 1: Long-Term Efficacy in Diet-Induced Obese Mice
| Parameter | Control (Moderate Fat Diet) | This compound (1 g/kg in diet) | WIN 18,446 (1 g/kg in diet) |
| Study Duration | 8 weeks | 8 weeks | 8 weeks |
| Mean Body Weight Change | Weight loss | Greater weight reduction than control[1] | Greater weight reduction than control[1] |
| Fat Mass Reduction | Baseline reduction | Significantly accelerated fat mass loss compared to control[1] | Accelerated fat mass loss compared to control[1] |
| Lean Mass Change | Maintained | No decrease in lean mass[1] | Not specified |
| Food Intake | Normal | No significant change compared to control[1] | Not specified |
| Energy Expenditure | Maintained | Maintained at a similar level to control despite weight loss[1] | Not specified |
| Substrate Utilization | Mixed | Preferential fat utilization, especially under cold challenge[1] | Not specified |
Table 2: Long-Term Safety in Diet-Induced Obese Mice
| Parameter | This compound | WIN 18,446 |
| Organ Toxicity | No significant organ toxicity observed. Mild multifocal necrosis and inflammation in the liver of some treated mice, also present to a lesser degree in the control group, potentially related to the high-fat diet.[2] | Increased hepatic lipidosis.[1] |
| Male Fertility | No effect on male fertility.[1] | Reversible inhibition of spermatogenesis.[2] |
| Fasting Glucose | No significant alteration.[3] | No significant alteration.[3] |
Comparison with Standard-of-Care Obesity Treatments
This section compares the preclinical findings for this compound with the established long-term efficacy and safety of currently approved obesity medications in human clinical trials. It is important to note the distinction between preclinical animal data and human clinical trial data.
Table 3: Long-Term Efficacy and Safety of Approved Obesity Medications (Human Clinical Trials)
| Drug (Mechanism) | Mean Weight Loss (vs. Placebo) | Common Adverse Effects |
| Semaglutide (GLP-1 Receptor Agonist) | ~10.2% at 4 years[4] | Nausea, diarrhea, vomiting, constipation[5] |
| Liraglutide (GLP-1 Receptor Agonist) | ~4-6 kg over 56 weeks[6] | Nausea, diarrhea, constipation, vomiting[7] |
| Naltrexone/Bupropion (Opioid antagonist/aminoketone antidepressant) | ~6.4% at 56 weeks[8] | Nausea, constipation, headache, vomiting, dizziness[9] |
| Orlistat (Lipase Inhibitor) | ~2.9% greater than placebo at 1 year[10] | Oily spotting, flatus with discharge, fecal urgency[10] |
Experimental Protocols
Diet-Induced Obesity Mouse Model
A common protocol to induce obesity in mice involves feeding male C57BL/6J mice a high-fat diet (HFD), typically providing 45% to 60% of calories from fat, for a period of 8 to 16 weeks.[1][11] Control animals are fed a standard or low-fat diet. Body weight and food intake are monitored regularly.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating an anti-obesity compound in a diet-induced obesity model.
Indirect Calorimetry
To assess energy expenditure, mice are placed in metabolic chambers. Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured to calculate the respiratory exchange ratio (RER) and heat production. This allows for the determination of substrate utilization (fat vs. carbohydrate) and overall energy expenditure.
Body Composition Analysis
Dual-energy X-ray absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) is used to measure fat mass, lean mass, and bone mineral density in anesthetized or conscious mice, respectively.
Histopathology
At the end of the study, major organs (e.g., liver, kidney, heart, adipose tissue) are collected, fixed in formalin, processed, and stained (e.g., with hematoxylin and eosin) for microscopic examination to assess for any treatment-related pathological changes.
Conclusion
This compound represents a promising investigational compound for the treatment of obesity with a novel mechanism of action that appears to be distinct from currently available pharmacotherapies. Its ability to promote fat loss without affecting appetite or lean mass in preclinical models is a significant advantage. The favorable safety profile, particularly the lack of male reproductive toxicity seen with the non-selective inhibitor WIN 18,446, further supports its potential for clinical development. Future studies will be necessary to translate these preclinical findings to human subjects and to fully elucidate the long-term efficacy and safety of ALDH1A1 inhibition for the management of obesity.
References
- 1. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. truformlongevity.com [truformlongevity.com]
- 6. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A Randomized, Phase 3 Trial of Naltrexone SR/Bupropion SR on Weight and Obesity-related Risk Factors (COR-II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Obesity management: Update on orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pre-clinical Study for Diet-induced Obesity - Aragen Life Sciences [aragen.com]
Safety Operating Guide
Personal protective equipment for handling Fsi-TN42
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Fsi-TN42, a selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor. Adherence to these guidelines is crucial for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various stages of handling.
| Operation | Required Personal Protective Equipment |
| Receiving and Storage | - Nitrile gloves- Lab coat |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Lab coat- Safety glasses with side shields- Fume hood |
| Solution Preparation | - Nitrile gloves- Lab coat- Safety glasses with side shields- Chemical fume hood |
| In Vitro/In Vivo Administration | - Nitrile gloves- Lab coat- Safety glasses or goggles |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Storage Condition | Duration |
| Stock Solution (-80°C) | 6 months |
| Stock Solution (-20°C) | 1 month |
Experimental Protocols
Preparation of a 5 mg/mL Stock Solution in Corn Oil
This protocol is intended for the preparation of a stock solution for in vivo experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Ultrasonic bath
Procedure:
-
Work in a chemical fume hood.
-
Weigh the desired amount of this compound powder.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL final working solution, add 100 µL of the 50 mg/mL this compound DMSO stock to 900 µL of corn oil.
-
Vortex the solution thoroughly.
-
Use an ultrasonic bath to ensure the solution is clear and fully dissolved.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Disposal Plan
Dispose of all this compound waste in accordance with local, state, and federal regulations.
Solid Waste:
-
Contaminated PPE (gloves, etc.) and disposable labware should be placed in a designated hazardous waste container.
Liquid Waste:
-
Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
Signaling Pathway and Mechanism of Action
This compound is a selective and irreversible inhibitor of ALDH1A1.[1] By inhibiting ALDH1A1, this compound blocks the conversion of retinal to retinoic acid, a key signaling molecule in various biological processes.
Caption: Mechanism of this compound as an irreversible inhibitor of the ALDH1A1 enzyme.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
